Product packaging for Fluoxastrobin-d4(Cat. No.:CAS No. 1246833-67-9)

Fluoxastrobin-d4

Cat. No.: B1146874
CAS No.: 1246833-67-9
M. Wt: 462.85
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluoxastrobin-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₁₂D₄ClFN₄O₅ and its molecular weight is 462.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1246833-67-9

Molecular Formula

C₂₁H₁₂D₄ClFN₄O₅

Molecular Weight

462.85

Synonyms

(1E)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime;  Disarm-d4;  HEC 5725-d4;  Fandango-d4; 

Origin of Product

United States

Foundational & Exploratory

Fluoxastrobin-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin-d4 is the deuterated analog of Fluoxastrobin, a broad-spectrum strobilurin fungicide. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Fluoxastrobin in various matrices, particularly in environmental and biological samples. Its near-identical physicochemical properties to the parent compound, combined with its distinct mass spectrometric signature, allow for highly accurate and precise quantification using isotope dilution mass spectrometry (IDMS). This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.

Chemical Structure and Properties

This compound is structurally identical to Fluoxastrobin, with the exception of four deuterium atoms replacing four hydrogen atoms on the 5,6-dihydro-1,4,2-dioxazine ring. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
Chemical Name (1E)---INVALID-LINK--methanone O-Methyloxime[1]
CAS Number 1246833-67-9[1]
Alternate CAS Number 1287192-28-2 ((E/Z)-Mixture)[2]
Molecular Formula C₂₁H₁₂D₄ClFN₄O₅[1]
Molecular Weight 462.85 g/mol [1][2]
SMILES CO/N=C(/C1=NOC([2H])([2H])C([2H])([2H])O1)\C2=C(C=CC=C2)OC3=NC=NC(=C3F)OC4=CC=CC=C4Cl[1]
Appearance Solid[2]

Table 2: Physicochemical Properties of Fluoxastrobin (Non-deuterated)

PropertyValueReference
Melting Point 105 °C[3]
Boiling Point Decomposes at ~230 °C[3]
Density 1.422 g/cm³ at 20 °C[4]
Vapor Pressure 6 x 10⁻⁷ mPa at 20 °C[4]
Log P (octanol/water) 2.86 at 20 °C[4]

Mechanism of Action of Fluoxastrobin

Fluoxastrobin, and by extension its deuterated form, belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[4] Its mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[4][5] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and ultimately leading to fungal cell death.[6]

Fluoxastrobin_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e⁻ Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e⁻ Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e⁻ O2 O₂ Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Fluoxastrobin Fluoxastrobin Fluoxastrobin->Complex_III Inhibits Qo site NADH NADH NADH->Complex_I e⁻ Succinate Succinate Succinate->Complex_II e⁻ H2O H₂O ADP ADP + Pi ADP->ATP_Synthase

Diagram of Fluoxastrobin's inhibition of the mitochondrial electron transport chain.

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the determination of Fluoxastrobin residues. The following is a generalized experimental protocol based on established methods, such as those developed by the U.S. Environmental Protection Agency (EPA).[7]

Preparation of Standard Solutions

1. Primary Standard Solutions:

  • Accurately weigh approximately 5 mg of this compound and Fluoxastrobin reference standards into separate 50 mL volumetric flasks.

  • Dissolve and bring to volume with acetonitrile (ACN). This results in primary standard solutions of approximately 100 µg/mL.

  • Store primary solutions in a freezer.

2. Secondary Mixed Standard Solutions:

  • Prepare a secondary mixed standard solution by transferring appropriate volumes of the primary standards into a volumetric flask and diluting with ACN to achieve a desired concentration (e.g., 1.0 µg/mL of Fluoxastrobin and 0.2 µg/mL of this compound).

3. Calibration Standards:

  • Prepare a series of calibration standards by serial dilution of the secondary mixed standard solution with an appropriate solvent mixture (e.g., ACN/water) to cover the expected concentration range of the samples.

Sample Preparation and Extraction

The following is a general workflow for the extraction of Fluoxastrobin from a solid matrix (e.g., soil, plant tissue).

Sample_Preparation_Workflow Start Sample Homogenization Spiking Spike with this compound (Internal Standard) Start->Spiking Extraction Extraction with Acetonitrile Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup Centrifugation->Cleanup Filtration Filtration (e.g., 0.22 µm syringe filter) Cleanup->Filtration Analysis LC-MS/MS Analysis Filtration->Analysis

A generalized workflow for sample preparation and analysis of Fluoxastrobin.
  • Homogenization: Homogenize a representative portion of the sample.

  • Spiking: Accurately weigh a subsample (e.g., 10 g) and spike with a known amount of the this compound internal standard solution.

  • Extraction: Add acetonitrile and shake vigorously to extract the analyte and internal standard.

  • Salting Out (Optional): For aqueous samples, a salt mixture (e.g., QuEChERS) may be added to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the organic layer from the solid matrix.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex and centrifuge.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter prior to analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is typically used.

  • Chromatographic Separation: A C18 reversed-phase column is commonly employed with a gradient elution program using a mobile phase of water and acetonitrile, both often containing a small amount of formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the precursor and product ions for both Fluoxastrobin and this compound.

Table 3: Example MRM Transitions for Fluoxastrobin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fluoxastrobin459.1[Specific fragment ions]
This compound463.1[Corresponding fragment ions]

Note: Specific fragment ions for MRM transitions should be optimized for the instrument used.

Quantification

Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the Fluoxastrobin to the peak area of the this compound internal standard against the concentration of Fluoxastrobin. The concentration of Fluoxastrobin in the unknown samples is then determined from this calibration curve.[2]

Spectroscopic Data (Expected)

While publicly available NMR and mass spectra for this compound are limited, the expected spectral characteristics can be inferred.

  • ¹H NMR: The proton NMR spectrum of this compound would be very similar to that of Fluoxastrobin, with the notable absence of signals corresponding to the four protons on the 5,6-dihydro-1,4,2-dioxazine ring.

  • ¹³C NMR: The carbon NMR spectrum would also be similar to the unlabeled compound. The deuterated carbons would exhibit a lower intensity and may appear as multiplets due to C-D coupling.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 463.1, which is 4 mass units higher than that of Fluoxastrobin (m/z 459.1). The fragmentation pattern in MS/MS would be similar to the unlabeled compound, with the fragment ions containing the deuterated ring showing a corresponding mass shift.

Synthesis

The synthesis of this compound involves specialized methods for isotopic labeling. A common approach is the use of deuterated building blocks. For this compound, this would likely involve the synthesis of a deuterated version of the 5,6-dihydro-1,4,2-dioxazine heterocycle, which is then coupled with the rest of the molecular scaffold in subsequent reaction steps.[2]

Conclusion

This compound is an essential analytical tool for researchers and scientists in the fields of environmental monitoring, food safety, and toxicology. Its use as an internal standard in isotope dilution mass spectrometry methods provides a high degree of accuracy and precision for the quantification of Fluoxastrobin residues. This technical guide has provided a detailed overview of its chemical properties, mechanism of action, and a comprehensive experimental protocol for its application. The provided diagrams and tables serve as a quick reference for laboratory professionals.

References

Synthesis and Isotopic Labeling of Fluoxastrobin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the fungicide Fluoxastrobin and the specific isotopic labeling methods used to produce its deuterated analog, Fluoxastrobin-d4. This document details the synthetic pathways, experimental methodologies, and analytical data relevant to these compounds.

Introduction to Fluoxastrobin

Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby disrupting the energy supply of fungal pathogens. Fluoxastrobin is effective against a wide range of fungal diseases in various crops.[2]

The isotopically labeled analog, this compound, serves as a critical internal standard for quantitative analysis in residue studies and environmental monitoring.[3][4] The incorporation of deuterium atoms allows for accurate quantification using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), by differentiating the labeled standard from the unlabeled analyte.[3] The "-d4" designation indicates the incorporation of four deuterium atoms.[3]

Synthesis of Fluoxastrobin

The synthesis of Fluoxastrobin is a multi-step process that has been outlined in several patents.[5][6][7] A common synthetic route involves the coupling of three key building blocks: a substituted pyrimidine, a phenol derivative, and a dioxazine-containing fragment.

A representative synthetic pathway proceeds through the reaction of 4,6-dichloro-5-fluoropyrimidine with 2-chlorophenol and (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime.[5] The order of the coupling reactions can vary, leading to different synthetic strategies.

One common approach involves the initial reaction of 4,6-dichloro-5-fluoropyrimidine with one of the phenolic components, followed by the displacement of the second chlorine atom with the other phenol.

Fluoxastrobin_Synthesis_Workflow cluster_synthesis General Synthesis of Fluoxastrobin A 4,6-dichloro-5-fluoropyrimidine D Intermediate A->D Reaction with (B) or (C) B (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl) (2-hydroxyphenyl)methanone O-methyl oxime B->D C 2-chlorophenol E Fluoxastrobin C->E Reaction with Intermediate (D) D->E

Caption: General workflow for the synthesis of Fluoxastrobin.

Isotopic Labeling: Synthesis of this compound

The synthesis of this compound is achieved by incorporating deuterium atoms into the molecule. A highly controlled and common method for this is the use of a deuterated building block in the synthetic pathway.[3] Specifically, a deuterated version of the 5,6-dihydro-1,4,2-dioxazine heterocycle is synthesized and then coupled with the other non-deuterated precursors.[3] This strategy ensures the precise placement and high isotopic enrichment of the deuterium labels. The molecular formula of this compound is C₂₁H₁₂D₄ClFN₄O₅.

The deuterated 5,6-dihydro-1,4,2-dioxazine intermediate is the key component for the synthesis of this compound. While the exact, detailed experimental protocol for the preparation of this deuterated intermediate is not publicly available, it would likely involve the use of deuterated reagents in the construction of the dioxazine ring.

Fluoxastrobin_d4_Synthesis_Pathway cluster_d4_synthesis Synthetic Pathway of this compound A Deuterated Precursors B Deuterated 5,6-dihydro-1,4,2-dioxazine Intermediate A->B Synthesis E Coupling Reactions B->E C 4,6-dichloro-5-fluoropyrimidine C->E D 2-chlorophenol D->E F This compound E->F

Caption: Synthetic pathway for this compound using a deuterated intermediate.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, the following is a representative experimental protocol for the synthesis of unlabeled Fluoxastrobin, based on patent literature.[5] A similar procedure would be employed using the deuterated 5,6-dihydro-1,4,2-dioxazine intermediate to yield this compound.

Synthesis of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (Intermediate 1)

To a solution of 4,6-dichloro-5-fluoropyrimidine in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of 2-chlorophenol is added. A base, for instance, potassium carbonate, is then added to the mixture. The reaction is stirred at a specific temperature (e.g., 40-80 °C) for a period of 1 to 10 hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).[5] After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the intermediate.

Synthesis of Fluoxastrobin

The intermediate, 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine, is dissolved in an appropriate solvent. To this solution, (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime and a base (e.g., potassium carbonate) are added.[5] The reaction mixture is heated (e.g., at 50-90 °C) for a duration of 30 minutes to 3 hours.[5] Upon completion, the product is isolated through standard procedures such as extraction, washing, and purification by crystallization or chromatography to afford Fluoxastrobin.

Data Presentation

Quantitative data for the synthesis and characterization of this compound is crucial for its application as an internal standard. The following tables summarize the key analytical parameters and techniques used.

Table 1: Analytical Techniques for the Characterization of this compound

ParameterAnalytical Technique(s)Purpose
Identity Confirmation Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the molecular structure and mass.[3]
Isotopic Enrichment Mass Spectrometry (MS)Quantifies the percentage of molecules containing the deuterium label.[3]
Deuterium Location Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms that deuterium atoms are in the correct positions.[3]
Chemical Purity High-Performance Liquid Chromatography (HPLC) with UV or MS detectionQuantifies the presence of any non-target chemical impurities.[3]

Table 2: Quantitative Data from an Inter-laboratory Validation Study for Fluoxastrobin Analysis

This data demonstrates the performance of analytical methods where this compound would be used as an internal standard.

AnalyteRecovery (%)Relative Standard Deviation (RSD) (%)
Fluoxastrobin 80.3 - 101.4< 18.1
Fluoxastrobin Z-isomer 80.2 - 105.0< 18.1
Data from an inter-laboratory validation in agricultural matrices.[3]

Conclusion

The synthesis of this compound is a specialized process that relies on the preparation of a deuterated key intermediate, the 5,6-dihydro-1,4,2-dioxazine ring. This isotopically labeled analog is indispensable for the accurate quantification of Fluoxastrobin in various matrices, supporting research, development, and regulatory monitoring in the agrochemical field. The methodologies and data presented in this guide provide a foundational understanding for professionals working with this important analytical standard.

References

An In-Depth Technical Guide to E/Z Isomerism in Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the E/Z isomerism of Fluoxastrobin-d4, a deuterated internal standard crucial for the accurate quantification of the fungicide Fluoxastrobin. This document delves into the stereochemistry, analytical separation, and biological significance of these isomers, offering detailed experimental methodologies and insights relevant to research and development in the agrochemical and pharmaceutical industries.

Introduction to Fluoxastrobin and its E/Z Isomerism

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[1][2] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking the electron transport chain and halting ATP production.[2][3]

A key structural feature of Fluoxastrobin is the presence of a methoxyimino group (C=N-OCH₃), which gives rise to geometric isomerism.[4] This results in the formation of two isomers: the E-isomer (entgegen, German for "opposite") and the Z-isomer (zusammen, German for "together"). The spatial arrangement of the substituents around the C=N double bond defines these configurations.

It is widely established that the E-isomer of Fluoxastrobin is the more biologically active form, exhibiting significantly higher fungicidal efficacy.[4] The Z-isomer is considered to be inactive or substantially less active.[5] Consequently, commercial fungicidal formulations are predominantly composed of the E-isomer.[4]

This compound , a deuterated analog of Fluoxastrobin, is employed as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). Its use allows for precise and accurate quantification of Fluoxastrobin residues in various matrices by correcting for analyte loss during sample preparation and instrumental analysis. Given the existence of E/Z isomers in the parent compound, understanding the isomeric composition and stability of this compound is critical for its proper application as an internal standard.

Synthesis and Isomeric Ratio of this compound

The synthesis of isotopically labeled compounds like this compound is a multi-step process. While specific proprietary synthesis methods are not publicly detailed, the general approach for creating deuterated internal standards involves introducing deuterium atoms at positions that are not readily exchanged under typical experimental conditions. This can be achieved through various chemical reactions, such as using deuterated starting materials or employing specific deuteration reagents during the synthesis.

An important consideration in the synthesis of this compound is the resulting ratio of the E and Z isomers. The reaction conditions can influence the stereochemical outcome. It has been noted in the synthesis of related compounds that the Z-isomer of a Fluoxastrobin intermediate can be formed preferentially and subsequently isomerized to the desired E-isomer.

Quantitative Data on Isomeric Ratios:

While specific quantitative data for the E/Z isomer ratio in commercially available this compound standards is not readily found in the public domain, it is a critical parameter that should be provided by the supplier in the certificate of analysis. For accurate quantification, the isomeric composition of the internal standard should ideally mimic that of the analyte in the sample, or the isomers should be chromatographically separated and quantified individually.

Experimental Protocols for Isomer Separation and Characterization

The separation and characterization of the E and Z isomers of Fluoxastrobin are typically achieved using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the primary method for separating the E and Z isomers of Fluoxastrobin. A validated UHPLC-DAD (Ultra-High-Performance Liquid Chromatography with Diode Array Detection) method has been developed for the simultaneous determination of both isomers in vegetable and fruit matrices.[6] While the full, detailed protocol from the cited study is not publicly available, a general experimental setup can be outlined based on common practices for strobilurin analysis.

Table 1: Representative HPLC Parameters for Fluoxastrobin Isomer Separation

ParameterDescription
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure separation of the isomers.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Detection Diode Array Detector (DAD) or UV detector at a wavelength of approximately 254 nm.
Injection Volume 1 - 5 µL

Note: This is a generalized protocol. Method optimization is crucial for achieving baseline separation of the E and Z isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification

NMR spectroscopy is a powerful tool for the unequivocal identification and quantification of the E and Z isomers of Fluoxastrobin. The different spatial arrangement of the substituents around the C=N double bond leads to distinct chemical shifts for the protons and carbons near the double bond.

Quantitative ¹H NMR (qNMR) can be used to determine the E/Z isomer ratio with high precision.[7][8][9][10] This is achieved by integrating the signals of specific protons that are well-resolved for each isomer and comparing their integral values.

Table 2: Generalized qNMR Protocol for E/Z Isomer Ratio Determination

StepDescription
1. Sample Preparation Accurately weigh a known amount of the Fluoxastrobin or this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Acquisition Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is critical for accurate quantification.
3. Data Processing Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
4. Signal Integration Identify and integrate the well-resolved signals corresponding to the E and Z isomers. For example, protons on the phenyl ring or the methoxy group adjacent to the C=N bond may show distinct chemical shifts.
5. Ratio Calculation Calculate the molar ratio of the E and Z isomers based on the ratio of their integrated signal areas.

Stability and Interconversion of E/Z Isomers

The stability of the E and Z isomers of this compound is a critical factor, especially concerning the potential for interconversion during storage and analysis. Strobilurin fungicides are known to be susceptible to photoisomerization, where exposure to light, particularly UV radiation, can induce the conversion of the more stable E-isomer to the Z-isomer.[11]

This interconversion can lead to an equilibrium mixture of the two isomers. Therefore, it is imperative to store this compound standards and samples protected from light to maintain their isomeric integrity.

Mode of Action and Biological Significance of Isomerism

The fungicidal activity of Fluoxastrobin is directly linked to its stereochemistry. The E-isomer possesses the correct three-dimensional structure to bind effectively to the Qo site of the cytochrome bc1 complex.[12] The Z-isomer, due to its different spatial arrangement, is thought to have a much lower binding affinity for this site, rendering it biologically inactive.[5]

The following diagram illustrates the proposed mechanism of action and the significance of the E/Z isomerism.

G cluster_Mitochondrion Fungal Mitochondrion cluster_Qo_site Qo Binding Site ComplexIII Cytochrome bc1 Complex (Complex III) ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Inhibition E_Isomer E-Fluoxastrobin-d4 E_Isomer->ComplexIII High Affinity Binding Z_Isomer Z-Fluoxastrobin-d4 Z_Isomer->ComplexIII Low/No Binding ATP_Production ATP Production (Respiration) ElectronTransport->ATP_Production Blocked Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Inhibited

Figure 1: Simplified signaling pathway illustrating the differential activity of E- and Z-isomers of this compound at the cytochrome bc1 complex in the fungal mitochondrion.

The following diagram outlines a logical workflow for the analysis of E/Z isomerism in a this compound sample.

G Sample This compound Sample HPLC HPLC Separation Sample->HPLC qNMR qNMR Analysis Sample->qNMR E_Isomer E-Isomer Peak HPLC->E_Isomer Z_Isomer Z-Isomer Peak HPLC->Z_Isomer Data_Analysis Data Analysis qNMR->Data_Analysis Isomer_Ratio E/Z Isomer Ratio Data_Analysis->Isomer_Ratio E_Isomer->Data_Analysis Z_Isomer->Data_Analysis

Figure 2: Experimental workflow for the determination of the E/Z isomer ratio in a this compound sample.

Conclusion

A thorough understanding of the E/Z isomerism of this compound is paramount for its accurate use as an internal standard in quantitative analytical methods. The significant difference in the biological activity of the E and Z isomers underscores the importance of controlling and verifying the isomeric composition of both the active ingredient in fungicidal formulations and the deuterated standard used for its analysis. The experimental protocols outlined in this guide provide a framework for the separation and quantification of these isomers, ensuring the reliability and accuracy of research and development activities in the agrochemical and related industries. Researchers and scientists must consider the potential for photoisomerization and ensure proper storage and handling of this compound to maintain its isomeric integrity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Fluoxastrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of fluoxastrobin, with a specific focus on its deuterated analogue. Deuterated fluoxastrobin serves as a critical internal standard for the quantitative analysis of fluoxastrobin in various matrices, ensuring accuracy and reliability in research, development, and regulatory monitoring. While specific experimental data for the deuterated form is limited in publicly available literature, this guide extrapolates its expected properties based on the well-characterized non-deuterated compound and established principles of isotope labeling.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of fluoxastrobin. It is anticipated that the deuterated form will exhibit very similar properties, with minor variations in molecular weight and potentially slight shifts in spectroscopic profiles.

Table 1: General and Chemical Properties of Fluoxastrobin
PropertyValueReference
Chemical Name (1E)---INVALID-LINK--methanone O-methyloxime[1]
CAS Number 361377-29-9
Molecular Formula C₂₁H₁₆ClFN₄O₅
Molecular Weight 458.83 g/mol
Physical State White crystalline solid[2][3]
Melting Point 103-105°C[3]
Table 2: Solubility and Partitioning of Fluoxastrobin
PropertyValueReference
Water Solubility 0.0023 g/L (at pH 7)[3]
Solubility in Organic Solvents Highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide[3]
Log P (Octanol-Water Partition Coefficient) 2.86 at 20°C[4]
Table 3: Stability and Degradation of Fluoxastrobin
PropertyValueReference
Hydrolysis Stable in sterile buffered solutions at pH 4, 7, and 9 at 50°C[4]
Aqueous Photolysis Half-life 3.8 to 4.1 days[4]
Vapor Pressure 5.63 x 10⁻¹⁰ Pa at 20°C[3]

Properties of Deuterated Fluoxastrobin

Deuterium labeling is the substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D). This substitution results in a marginal increase in molecular weight but does not alter the fundamental chemical structure or reactivity of the molecule.[5] Consequently, deuterated fluoxastrobin is an ideal internal standard for analytical methods.

The primary differences in the physical and chemical properties between fluoxastrobin and its deuterated analogue are:

  • Molecular Weight: The molecular weight of deuterated fluoxastrobin will be higher than that of the non-deuterated form by the number of deuterium atoms incorporated. For instance, a commonly used standard is fluoxastrobin-d4, where four hydrogen atoms are replaced by deuterium.

  • Spectroscopic Properties:

    • Mass Spectrometry (MS): The most significant difference is observed in the mass-to-charge ratio (m/z) in MS analysis, which allows for clear differentiation between the analyte and the internal standard.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ²H (Deuterium) NMR, signals will appear at chemical shifts characteristic of the deuterium nuclei.[7]

It is important to note that other physicochemical properties such as solubility, Log P, and reactivity are not expected to change significantly upon deuteration.[8]

Experimental Protocols

The following section details the methodologies for key experiments used to characterize fluoxastrobin. These protocols are directly applicable for the analysis of its deuterated analogue, with minor adjustments to instrumental parameters, particularly for mass spectrometry.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard method for the quantification of fluoxastrobin in various environmental and biological matrices.[9] Deuterated fluoxastrobin is crucial as an internal standard in this method to correct for matrix effects and variations in instrument response.[6]

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Sample Collection (e.g., water, soil, plant tissue) B Spiking with Deuterated Fluoxastrobin (Internal Standard) A->B C Extraction (e.g., QuEChERS, SPE) B->C D Filtration and Concentration C->D E Injection into LC System D->E F Chromatographic Separation (e.g., C18 column) E->F G Ionization (e.g., Electrospray Ionization - ESI) F->G H Mass Analysis (Tandem Quadrupole MS) G->H I Quantification using analyte/internal standard peak area ratio H->I J Result Reporting I->J

Caption: Workflow for the quantitative analysis of fluoxastrobin using LC-MS/MS with a deuterated internal standard.

Key Parameters:

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium formate, is employed.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is common for fluoxastrobin.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of both fluoxastrobin and its deuterated internal standard. Specific precursor-to-product ion transitions are monitored for each compound.

Synthesis and Structure

The chemical structure of fluoxastrobin is complex, belonging to the strobilurin class of fungicides.[2] The synthesis of deuterated fluoxastrobin involves the introduction of deuterium atoms at specific positions in the molecule, a process that requires specialized synthetic chemistry techniques.[10][11]

cluster_0 Fluoxastrobin Structure Structure

Caption: Chemical structure of fluoxastrobin.

The synthesis of deuterated analogues typically involves using deuterated starting materials or reagents in the synthetic pathway.[12] For example, deuterium can be introduced via catalytic H/D exchange reactions.[8]

Mode of Action and Metabolism

Fluoxastrobin is a fungicide that acts by inhibiting the mitochondrial respiration in fungi.[13] Specifically, it targets the Quinone outside Inhibitor (QoI) site of the cytochrome bc1 complex (Complex III).[4]

The metabolism of fluoxastrobin in biological systems involves several pathways, including:

  • Hydroxylation of the chlorophenyl ring.

  • Oxidative demethylation of the oximether group.

  • Cleavage of the ether linkage.[4]

The use of deuterated fluoxastrobin in metabolic studies can help in elucidating these pathways by providing a distinct mass spectrometric signature for the parent compound and its metabolites.

A Fluoxastrobin B Mitochondrial Respiration A->B Inhibits C Cytochrome bc1 Complex (Complex III) B->C Occurs at D ATP Production C->D Essential for E Fungal Growth Inhibition D->E Leads to

Caption: Simplified signaling pathway of fluoxastrobin's mode of action.

Conclusion

Deuterated fluoxastrobin is an indispensable tool for the accurate and precise quantification of fluoxastrobin in complex matrices. While its physicochemical properties are largely similar to its non-deuterated counterpart, the distinct mass spectrometric signature makes it an ideal internal standard. The experimental protocols and analytical methods developed for fluoxastrobin can be readily adapted for its deuterated analogue, providing researchers and drug development professionals with a robust framework for their studies. Further research into the specific properties and synthesis of various deuterated isotopologues of fluoxastrobin will continue to enhance its utility in analytical and metabolic research.

References

Interpreting the Certificate of Analysis for Fluoxastrobin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the data presented in a Certificate of Analysis (CoA) for Fluoxastrobin-d4. As a deuterated internal standard, the quality and characterization of this compound are paramount for its effective use in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and reliability of experimental results.[1][2] This document outlines the key quality control tests, presents the data in a structured format, details the underlying experimental methodologies, and provides visual workflows to aid in comprehension.

Quantitative Data Summary

The quantitative data for a typical batch of this compound is summarized below. These tables provide a clear overview of the critical quality attributes of the analytical standard.

Table 1: Identity and Purity

TestSpecificationResultMethod
Chemical Purity (HPLC) ≥ 98.0%99.5%HPLC-UV
Isotopic Purity (LC-MS) ≥ 99 atom % D99.6 atom % DLC-MS
Isotopic Enrichment Report Value98% (d4), 1.5% (d3), 0.5% (d0)LC-MS
Chemical Identity Conforms to structureConforms¹H-NMR, ¹³C-NMR, MS

Table 2: Residual Impurities

TestSpecificationResultMethod
Residual Solvents ≤ 0.5%0.02%GC-HS
Water Content ≤ 0.5%0.1%Karl Fischer Titration
Inorganic Residue ≤ 0.1%< 0.1%Residue on Ignition

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols offer insight into the scientific rigor behind the data.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other structurally related impurities.[3][4][5]

Methodology:

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.[4][6]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The chromatogram is recorded, and the peak area of this compound is compared to the total area of all peaks to calculate the purity.[7]

Isotopic Purity and Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the isotopic purity (the percentage of deuterium atoms at the labeled positions) and the isotopic enrichment (the distribution of different deuterated species).[8][9][10][11][12]

Methodology:

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[9]

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Full scan mode to detect the molecular ions of this compound and its isotopologues (d0, d1, d2, d3).

  • Procedure: A dilute solution of this compound is infused into the mass spectrometer. The relative intensities of the mass peaks corresponding to the different deuterated forms are used to calculate the isotopic purity and enrichment.[12]

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Objective: To identify and quantify any residual volatile organic solvents remaining from the synthesis and purification process.[13][14][15][16][17]

Methodology:

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.[15]

  • Column: A capillary column suitable for volatile organic compounds (e.g., DB-624).

  • Oven Program: A temperature gradient to separate common organic solvents.

  • Carrier Gas: Helium or Nitrogen.

  • Procedure: A weighed amount of this compound is placed in a sealed headspace vial and heated. The vapor phase (headspace) is then injected into the GC. The retention times and peak areas are compared to those of known solvent standards for identification and quantification.

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the logical flow of the analytical process and the relationship between the various tests performed to generate the Certificate of Analysis.

CoA_Workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_reporting Finalization Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Chemical Purity (HPLC) Chemical Purity (HPLC) Sample Preparation->Chemical Purity (HPLC) Isotopic Purity (LC-MS) Isotopic Purity (LC-MS) Sample Preparation->Isotopic Purity (LC-MS) Residual Solvents (GC-HS) Residual Solvents (GC-HS) Sample Preparation->Residual Solvents (GC-HS) Data Review Data Review Chemical Purity (HPLC)->Data Review Isotopic Purity (LC-MS)->Data Review Residual Solvents (GC-HS)->Data Review CoA Generation CoA Generation Data Review->CoA Generation Purity_Relationship Overall Purity Overall Purity Chemical Purity Chemical Purity Chemical Purity->Overall Purity Isotopic Purity Isotopic Purity Isotopic Purity->Overall Purity Absence of Impurities Absence of Impurities Absence of Impurities->Overall Purity HPLC Analysis HPLC Analysis HPLC Analysis->Chemical Purity LC-MS Analysis LC-MS Analysis LC-MS Analysis->Isotopic Purity GC-HS Analysis GC-HS Analysis GC-HS Analysis->Absence of Impurities

References

The Role of Deuterium Labeling in Quantitative Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Precision of Heavy Hydrogen

In the landscape of modern analytical chemistry and pharmaceutical research, the pursuit of precision and accuracy in quantitative analysis is paramount. Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium (²H or D), have become indispensable tools for achieving this goal.[1][] This subtle alteration in mass, without changing the fundamental chemical properties of a molecule, provides a powerful handle for sensitive and reliable quantification, particularly in complex biological systems.[1]

Mass spectrometry (MS) combined with stable isotope labeling is a cornerstone of modern quantitative analysis, enabling the accurate determination of changes in biological samples.[3] Deuterium-labeled molecules serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) workflows, correcting for variability in sample preparation, matrix effects, and instrument response.[1][4] Their application spans the entire drug development pipeline, from preclinical discovery and pharmacokinetic studies to clinical pharmacology and bioanalytical validation.[1][5][6] This guide provides an in-depth exploration of the principles, methodologies, and applications of deuterium labeling in quantitative analysis.

Core Principles of Deuterium Labeling in Quantitative Analysis

The utility of deuterium-labeled compounds in quantitative analysis hinges on two key principles: their function as stable isotope-labeled internal standards (SIL-IS) and the kinetic isotope effect (KIE).

Stable Isotope-Labeled Internal Standards (SIL-IS)

The gold standard in quantitative bioanalysis using mass spectrometry is the use of a SIL-IS.[7][8][9] A SIL-IS is a version of the analyte (the molecule of interest) where one or more atoms have been replaced with a stable heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7][10] Because its chemical and physical properties are nearly identical to the analyte, the SIL-IS co-elutes during chromatography and experiences the same extraction recovery and ionization response (or suppression) in the mass spectrometer.[7][11]

By adding a known amount of the SIL-IS to a sample at the earliest stage of preparation, it can accurately correct for sample loss and variability throughout the entire analytical workflow.[4] The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference. Quantification is then based on the ratio of the MS signal of the analyte to that of the SIL-IS, which provides a highly accurate and precise measurement.[11] Deuterium is often the preferred isotope for creating internal standards due to the abundance of hydrogen in organic molecules and the relatively lower cost of synthesis compared to ¹³C or ¹⁵N labeling.[7]

The Kinetic Isotope Effect (KIE)

The bond between carbon and deuterium (C-D) has a lower vibrational frequency and a higher dissociation energy than the corresponding carbon-hydrogen (C-H) bond.[12] This means that breaking a C-D bond requires more energy and therefore occurs at a slower rate than breaking a C-H bond. This phenomenon is known as the Kinetic Isotope Effect (KIE).[12][13]

In drug development, the KIE can be strategically exploited. Many drug molecules are cleared from the body through metabolic processes mediated by enzymes like the Cytochrome P450 (CYP) family, which often involves the cleavage of C-H bonds.[14] By replacing a hydrogen atom with a deuterium atom at a site of metabolism (a "soft spot"), the rate of metabolic breakdown can be significantly reduced.[15] This can lead to:

  • Improved Pharmacokinetic (PK) Profiles: Slower metabolism can increase the drug's half-life and exposure in the body, potentially allowing for lower or less frequent dosing.[12][15]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of unwanted, potentially toxic byproducts.[16]

  • Enhanced Efficacy and Safety: An improved PK profile and toxicity profile can translate into better overall efficacy and safety for the patient.[15]

This strategy, sometimes called a "deuterium switch," has led to the development and approval of deuterated drugs, such as deutetrabenazine.[15][16]

Key Applications

Deuterium labeling is a versatile strategy employed across various stages of research and development.

Pharmacokinetics and ADME Studies

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical in drug development.[5][6] Deuterium-labeled compounds are used extensively in these studies to trace the fate of a drug molecule within a biological system.[][6] By administering a deuterated version of a drug, researchers can accurately quantify the parent drug and its metabolites in various biological matrices like blood, plasma, and urine, providing a clear picture of its bioavailability and clearance rates.[1]

Bioanalysis using LC-MS/MS

In bioanalysis, the goal is to accurately measure the concentration of a drug or its metabolites in a biological sample. This is often challenging due to the complexity of the sample matrix (e.g., plasma, tissue), which can interfere with the measurement and cause ion suppression or enhancement in the mass spectrometer.[11] As described above, using a deuterium-labeled internal standard is the most effective way to mitigate these matrix effects.[10][11] The SIL-IS behaves almost identically to the analyte, ensuring that any interference affects both compounds equally, thus preserving the accuracy of the analyte/IS ratio for quantification.[11]

Quantitative Proteomics

Deuterium labeling is also a powerful tool in quantitative proteomics for studying protein turnover, synthesis rates, and relative protein abundance.

  • Metabolic Labeling with Deuterium Oxide (D₂O): In this approach, cells or organisms are cultured in a medium containing D₂O (heavy water).[3] Deuterium from the D₂O is incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis, which are then incorporated into newly synthesized proteins.[17] By analyzing the mass shift in peptides over time using LC-MS, researchers can calculate the synthesis and degradation rates (turnover) of thousands of proteins across the entire proteome.[3][17] This method is cost-effective and easily applicable to various biological systems.[3]

  • Chemical Labeling: In chemical labeling strategies, such as stable isotope dimethyl labeling, deuterium is introduced to peptides after protein extraction and digestion.[18] Different isotopic versions of a labeling reagent (e.g., light formaldehyde-H₂ and heavy formaldehyde-D₂) are used to label peptide samples from different conditions (e.g., control vs. treated). The samples are then mixed, and the relative signal intensities of the light and heavy peptide pairs in the mass spectrometer are used to determine the relative protein abundance between the samples.[18][19]

Methodologies and Experimental Protocols

The successful application of deuterium labeling in quantitative analysis relies on robust experimental protocols for both the synthesis of labeled compounds and their analysis.

Synthesis of Deuterium-Labeled Compounds

Creating a suitable deuterated internal standard requires careful chemical synthesis. The key considerations are placing the deuterium atoms on stable, non-exchangeable positions and introducing a sufficient mass shift to distinguish the standard from the natural isotope distribution of the analyte.[7][10] Common synthesis methods include:

  • Hydrogen-Deuterium Exchange: This method involves exchanging hydrogen atoms on a molecule with deuterium from a deuterated solvent (like D₂O) or deuterium gas (D₂), often facilitated by a metal catalyst or acidic/basic conditions.[5][10]

  • Reductive Deuteration: This involves using deuterium-containing reducing agents (e.g., sodium borodeuteride, NaBD₄) to introduce deuterium into a molecule.[5]

  • Total Synthesis: In some cases, the entire molecule is built from scratch using deuterated starting materials. This offers complete control over the position of the labels.[4]

Experimental Protocol: Quantitative Analysis of a Drug in Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a typical workflow for quantifying a small molecule drug in human plasma.

1. Materials and Reagents:

  • Analyte (drug) reference standard
  • Deuterium-labeled internal standard (e.g., Analyte-d₄)
  • Control human plasma
  • LC-MS grade acetonitrile, methanol, water, and formic acid
  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
  • 96-well plates for sample processing

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of the analyte and the internal standard (IS) in methanol.
  • Create a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a range of concentrations (e.g., 1-1000 ng/mL).
  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.
  • Add 10 µL of the IS working solution (e.g., 500 ng/mL in methanol) to all wells except for the blank matrix samples. Vortex briefly.
  • Add 200 µL of ice-cold protein precipitation solvent (acetonitrile) to each well.
  • Seal the plate and vortex for 2 minutes to precipitate plasma proteins.
  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
  • Carefully transfer the supernatant to a clean 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the IS. For example:
  • Analyte: m/z 300.2 → 150.1
  • IS (Analyte-d₄): m/z 304.2 → 154.1
  • Tune other MS parameters (e.g., collision energy, source temperature) to maximize signal intensity.

5. Data Processing and Quantification:

  • Integrate the peak areas for the analyte and IS MRM transitions for each sample.
  • Calculate the peak area ratio (Analyte Area / IS Area).
  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression with appropriate weighting (e.g., 1/x²).
  • Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Experimental Protocol: Proteome Turnover Analysis using D₂O Labeling

This protocol provides a method for measuring protein synthesis rates in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells (e.g., human iPSCs) under standard conditions.[17]
  • Prepare labeling medium by enriching the normal culture medium with a final concentration of 4-6% D₂O.
  • Replace the normal medium with the D₂O-containing medium to start the labeling process.
  • Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to create a time-course.

2. Protein Extraction and Digestion:

  • Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.
  • Quantify the protein concentration using a standard assay (e.g., BCA).
  • Take a fixed amount of protein (e.g., 50 µg) from each time point.
  • Perform in-solution or in-gel tryptic digestion to generate peptides. This involves reduction of disulfide bonds (with DTT), alkylation of cysteines (with iodoacetamide), and overnight digestion with trypsin.

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap).
  • Employ a standard data-dependent acquisition (DDA) method to acquire both MS1 survey scans and MS2 fragmentation scans for peptide identification.

4. Data Analysis:

  • Use specialized software to identify peptides and proteins from the MS/MS data.
  • For each identified peptide at each time point, extract the isotopic distribution from the MS1 scans.
  • The incorporation of deuterium causes a characteristic shift in the isotopic envelope of the peptide.[17]
  • Calculate the fraction of the peptide pool that is newly synthesized at each time point based on the change in the isotopic profile.
  • Fit the fractional synthesis data over the time-course to a first-order kinetics model to determine the protein synthesis rate constant (k) and, subsequently, the protein half-life (t₁/₂ = ln(2)/k).[17]

Visualizations: Workflows and Concepts

Diagram 1: General Workflow for Quantitative Bioanalysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Extract Extraction (Protein Precipitation, LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation (Analyte and IS Co-elute) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Diagram 2: Kinetic Isotope Effect on Drug Metabolism

Caption: Deuteration at a metabolic site slows enzymatic breakdown.

Diagram 3: D₂O Labeling Workflow for Proteomics

D2O_Workflow Culture Cell Culture Label Switch to D₂O-Enriched Medium Culture->Label Harvest Harvest Cells at Multiple Time Points Label->Harvest Extract Protein Extraction & Digestion (Trypsin) Harvest->Extract LCMS LC-MS/MS Analysis (High-Resolution MS) Extract->LCMS Analysis Data Analysis LCMS->Analysis Results Calculate Protein Synthesis Rates (k) & Half-Lives (t½) Analysis->Results

Caption: Workflow for protein turnover analysis using D₂O metabolic labeling.

Data Presentation: The Impact of Deuteration

Clear data presentation is crucial for interpreting the results of quantitative analyses. The following tables summarize representative data illustrating the benefits of using deuterium-labeled internal standards and the pharmacokinetic impact of deuteration.

Table 1: Assay Performance with Deuterated vs. Analogue Internal Standard

This table compares the precision and accuracy of a hypothetical LC-MS/MS assay for "Drug X" using a deuterated internal standard (Drug X-d₄) versus a structurally similar but non-isotopic analogue internal standard.

Quality Control LevelNominal Conc. (ng/mL)Using Deuterated IS (Drug X-d₄) Using Analogue IS
Mean Measured Conc. (ng/mL) Accuracy (%)
Low QC 5.04.9599.0
Mid QC 50.050.8101.6
High QC 500.0492.598.5
Data is hypothetical but representative of typical assay performance improvements seen with SIL-IS.[9] The use of a SIL internal standard significantly improves the precision of the method.[9]
Table 2: Pharmacokinetic Parameters of a Drug vs. its Deuterated Analogue

This table shows a comparison of key pharmacokinetic parameters for a hypothetical drug ("Drug Y") and its deuterated version ("Deutero-Y") where deuteration has slowed metabolism.

ParameterUnitDrug Y Deutero-Y % Change
Cₘₐₓ (Peak Concentration)ng/mL850910+7%
Tₘₐₓ (Time to Peak)hours1.52.0+33%
AUC (Total Exposure)ng·h/mL6,80011,560+70%
t₁/₂ (Half-life)hours4.27.8+86%
CL (Clearance)L/h29.417.3-41%
Data is hypothetical but illustrates the typical impact of the kinetic isotope effect on pharmacokinetics.[16] Deuteration can lead to alterations in clearance and an improved metabolic profile.[16]

Advantages and Challenges

While deuterium labeling is a powerful technique, it is essential to understand both its benefits and potential pitfalls.

Advantages
  • Enhanced Accuracy and Precision: As demonstrated, SIL-IS are the best tools to correct for experimental variability, leading to highly reliable quantitative data.[1][7]

  • Reduced Matrix Effects: Co-elution and identical chemical behavior ensure that the SIL-IS accurately compensates for signal suppression or enhancement from complex biological matrices.[11]

  • Improved Pharmacokinetics: Strategic deuteration can slow drug metabolism, leading to improved drug exposure and potentially better therapeutic outcomes.[15][16]

  • Versatility: The approach is applicable to a wide range of molecules, from small drug compounds to large biomolecules like proteins, and can be used in diverse biological systems.[][3]

Challenges and Considerations
  • Isotopic Effects on Chromatography: Although chemically similar, deuterated compounds can sometimes exhibit a slight retention time shift in chromatography compared to their non-deuterated counterparts, an issue known as the "deuterium isotope effect".[8] If the analyte and IS do not co-elute perfectly, they may experience different levels of matrix effects, which can compromise quantification accuracy.[11]

  • Stability of the Label: Deuterium atoms must be placed at positions where they will not exchange with hydrogen atoms from solvents or the biological matrix.[10] Labels on heteroatoms (like O-H or N-H) or on carbons adjacent to carbonyl groups can be susceptible to back-exchange, rendering the standard useless.[10]

  • Cost and Synthesis: The synthesis of custom deuterium-labeled compounds can be complex, time-consuming, and expensive.[8][9]

  • Cross-Contamination: The deuterated standard must be of high isotopic purity, with minimal presence of the unlabeled analyte, to avoid artificially inflating the measured concentration of the analyte.[10]

Conclusion

Deuterium labeling is a foundational technology in modern quantitative analysis, providing an unparalleled level of accuracy and reliability. Its role as the basis for ideal internal standards in LC-MS has revolutionized bioanalysis, enabling robust quantification of drugs and metabolites in complex biological matrices. Furthermore, the strategic application of the kinetic isotope effect has opened new avenues in drug design, allowing for the fine-tuning of pharmacokinetic properties to create safer and more effective medicines. For researchers in drug discovery and development, a thorough understanding of the principles, applications, and potential challenges of deuterium labeling is essential for generating high-quality, defensible quantitative data.

References

Fluoxastrobin-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for the deuterated analytical standard, Fluoxastrobin-d4. While specific long-term stability data for the deuterated form is not publicly available, this document synthesizes information on the parent compound, Fluoxastrobin, and established best practices for the handling and storage of isotopically labeled compounds to provide a comprehensive set of recommendations.

Overview of this compound

This compound is the deuterated analog of Fluoxastrobin, a broad-spectrum strobilurin fungicide. The incorporation of four deuterium atoms creates a heavier, stable isotope-labeled internal standard essential for accurate quantification in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical behavior is nearly identical to that of Fluoxastrobin, allowing it to be used as an internal standard to correct for variations during sample preparation and analysis.

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and ensure the accurate performance of this compound as an analytical standard. The following recommendations are based on information from suppliers of this compound and general guidelines for the storage of deuterated and analytical standards.[1][2][3][4][5]

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature Store as a solid at -20°C or colder for long-term storage. A certified reference material of the parent compound is noted to be stored at 2-8°C.[6] Short-term storage of solutions should also be at low temperatures.Low temperatures minimize the rate of chemical degradation and potential deuterium-hydrogen exchange.[1][3]
Light Store in the dark, in amber-colored vials.To prevent photolytic degradation. Fluoxastrobin is susceptible to photolysis.[7]
Moisture Keep in a tightly sealed container in a dry environment.To prevent hydrolysis and potential deuterium-hydrogen exchange with atmospheric water.
Atmosphere For maximum stability, especially for long-term storage, consider storing under an inert gas like nitrogen or argon.To prevent oxidation.
Form Store in solid form (neat) whenever possible. Prepare solutions fresh as needed.Solutions may be less stable than the solid material due to solvent interactions and increased molecular mobility.
Container Use high-quality, inert glass containers (e.g., borosilicate amber vials) with tight-fitting seals (e.g., PTFE-lined caps).To prevent adsorption of the compound onto the container surface and to ensure a proper seal against environmental factors.

Experimental Protocols

While specific stability-indicating methods for this compound are not detailed in the public domain, a forced degradation study and the development of a stability-indicating method would follow established principles. The following outlines a general experimental protocol.

Forced Degradation Study Protocol

Forced degradation studies are designed to identify potential degradation products and establish the degradation pathways of a substance under stress conditions.[8][9]

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC or UHPLC system with a mass spectrometer (LC-MS/MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid material and a solution to dry heat in an oven at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the solid material and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify any degradation products.

The workflow for a forced degradation study can be visualized as follows:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidation Oxidation stock->oxidation Expose to thermal Thermal Degradation stock->thermal Expose to photo Photolytic Degradation stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize lcms LC-MS/MS Analysis neutralize->lcms data Data Interpretation lcms->data

Forced Degradation Experimental Workflow

Potential Degradation and Metabolic Pathways

The primary routes of degradation for strobilurin fungicides like Fluoxastrobin include photolysis and hydrolysis.[7] The metabolism of Fluoxastrobin in biological systems has been studied and involves several transformation pathways. As this compound is chemically analogous, it is expected to follow similar metabolic routes.

The major metabolic transformations of Fluoxastrobin include:

  • Hydroxylation of the chlorophenyl ring.

  • Oxidative demethylation of the oximether group.

  • Cleavage of the ether linkage.

  • Opening and further degradation of the dioxazine ring.

These metabolic processes can be summarized in the following diagram:

Metabolic_Pathway cluster_transformations Primary Metabolic Transformations cluster_conjugation Phase II Metabolism Fluoxastrobin Fluoxastrobin Hydroxylation Hydroxylation (Chlorophenyl Ring) Fluoxastrobin->Hydroxylation Demethylation Oxidative Demethylation (Oximether Group) Fluoxastrobin->Demethylation EtherCleavage Ether Cleavage Fluoxastrobin->EtherCleavage RingOpening Dioxazine Ring Opening Fluoxastrobin->RingOpening Conjugates Glucuronide and Sulfate Conjugates Hydroxylation->Conjugates Further Metabolism & Conjugation Demethylation->Conjugates Further Metabolism & Conjugation EtherCleavage->Conjugates Further Metabolism & Conjugation RingOpening->Conjugates Further Metabolism & Conjugation

Generalized Metabolic Pathways of Fluoxastrobin

Conclusion

References

A Technical Guide to Commercial Sourcing and Purity Assessment of Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity assessment, and relevant experimental protocols for Fluoxastrobin-d4. This deuterated analog of the strobilurin fungicide Fluoxastrobin is a critical internal standard for quantitative analytical studies, particularly in residue analysis and environmental monitoring. Accurate knowledge of its commercial availability and purity is paramount for reliable and reproducible research.

Commercial Availability and Purity

This compound is available from several reputable suppliers of chemical reference standards. These companies typically provide a Certificate of Analysis (CoA) with the product, detailing its purity and the methods used for its determination. Key suppliers include LGC Standards and Toronto Research Chemicals (TRC). While specific purity values can vary by batch, these standards are generally supplied in high purity.

For certified reference materials (CRMs), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for determining purity due to its ability to provide an absolute measure of the analyte concentration.[1][2][3] Other common analytical techniques for purity assessment include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

Table 1: Commercial Sources and Purity of this compound

SupplierProduct NumberStated PurityAnalytical Method(s)
LGC StandardsTRC-F596702Not specified on product page; available on Certificate of Analysis.Not specified on product page.
Toronto Research Chemicals (TRC)F596702Not specified on product page; available on Certificate of Analysis.Not specified on product page.

Note: Purity values are lot-specific and should be confirmed by consulting the Certificate of Analysis provided by the supplier.

Experimental Protocols for Purity Assessment

The determination of chemical and isotopic purity of this compound involves rigorous analytical methodologies. The following sections detail the typical experimental protocols for the most common techniques employed.

Quantitative Nuclear Magnetic Resonance (qNMR) for Chemical Purity

qNMR is a primary ratio method that allows for the direct determination of the mass fraction of a substance without the need for a specific reference standard of the same compound.[1][2][3]

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of the this compound standard and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

    • Pulse Sequence: A simple single-pulse experiment (e.g., zg30) is typically used.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: An adequate number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.[1]

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phasing, and baseline correction.

  • Purity Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved signal of the analyte with the integral of a signal from the internal standard, taking into account the number of protons, molar masses, and weights of both the analyte and the internal standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

HPLC-UV is a widely used technique for assessing the purity of pharmaceutical and agrochemical standards by separating the main component from its impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for strobilurin fungicides.[5]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape). A typical mobile phase could be acetonitrile/water (70:30, v/v).[6]

    • Flow Rate: A flow rate of 1.0 mL/min is common.[5][6]

    • Column Temperature: Maintained at a constant temperature, for example, 25°C or 40°C.[5][6]

    • UV Detection: The wavelength for detection should be set at an absorption maximum for Fluoxastrobin (e.g., 218 nm or 240 nm).[5][6]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Analysis: Inject a defined volume of the sample solution into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is the method of choice for determining the isotopic purity of deuterated standards, ensuring that the deuterium labeling is present at the expected level and that there is minimal presence of the unlabeled analogue.

Methodology:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase separation is typically used to separate this compound from any potential unlabeled Fluoxastrobin.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both this compound and its unlabeled counterpart.

      • This compound: The precursor ion will be [M+H]+ with a mass corresponding to the deuterated molecule. The product ions will be specific fragments.

      • Fluoxastrobin (unlabeled): The precursor ion will be [M+H]+ with a mass corresponding to the non-deuterated molecule.

  • Isotopic Purity Calculation: The isotopic purity is determined by comparing the peak area of the deuterated compound to the sum of the peak areas of the deuterated and non-deuterated compounds.[7]

Visualizing the Workflow

The following diagrams illustrate the key workflows in obtaining and verifying the purity of this compound.

G cluster_0 Procurement cluster_1 Purity Verification Source Identify Commercial Supplier (e.g., LGC Standards, TRC) RequestCoA Request Certificate of Analysis Source->RequestCoA Procure Procure this compound RequestCoA->Procure qNMR Quantitative NMR (Chemical Purity) Procure->qNMR HPLC HPLC-UV (Purity & Impurities) Procure->HPLC LCMS LC-MS/MS (Isotopic Purity) Procure->LCMS Decision Purity Meets Requirements? qNMR->Decision HPLC->Decision LCMS->Decision Use Use in Research Decision->Use Yes Reject Reject Batch Decision->Reject No

Caption: Workflow for sourcing and purity verification of this compound.

G cluster_qnmr qNMR Protocol cluster_hplc HPLC-UV Protocol cluster_lcms LC-MS/MS Protocol Prep Sample Preparation (Analyte + Internal Standard) Acquire Data Acquisition (High-Field NMR) Prep->Acquire Process Data Processing (Integration) Acquire->Process Calculate Purity Calculation Process->Calculate HPLC_Prep Sample Preparation HPLC_Inject Injection & Separation (C18 Column) HPLC_Prep->HPLC_Inject HPLC_Detect UV Detection HPLC_Inject->HPLC_Detect HPLC_Analyze Peak Area Analysis HPLC_Detect->HPLC_Analyze LCMS_Prep Sample Preparation LCMS_Inject Injection & Separation LCMS_Prep->LCMS_Inject LCMS_Detect MS/MS Detection (MRM) LCMS_Inject->LCMS_Detect LCMS_Analyze Isotopic Ratio Analysis LCMS_Detect->LCMS_Analyze

References

theoretical basis for using Fluoxastrobin-d4 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the theoretical and practical applications of Fluoxastrobin-d4 as an internal standard in mass spectrometry for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Accurate Quantification

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1] Accurate and precise quantification of fluoxastrobin residues in complex matrices such as soil, water, and food products is critical for regulatory compliance, environmental monitoring, and food safety assurance. However, quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is often hampered by two significant challenges: analyte loss during sample preparation and matrix effects during instrumental analysis.[2]

Matrix effects, which arise from co-eluting compounds that suppress or enhance the ionization of the target analyte, are a primary source of imprecision and inaccuracy in LC-MS/MS methods.[3][4] To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) , utilizing a stable isotope-labeled (SIL) internal standard, is employed.[5][6] this compound, a deuterated analogue of fluoxastrobin, serves as the gold standard for this purpose, ensuring the highest degree of accuracy in quantification.[7]

Theoretical Core: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a definitive analytical technique for determining the quantity of a substance in a sample.[8][9] The core principle involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample at the very beginning of the analytical process.[5][10] This standard is chemically identical to the analyte but has a different mass due to the isotopic substitution (e.g., deuterium replacing hydrogen).

By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the original concentration of the analyte can be precisely calculated.[8][11] Because the standard is added before extraction and cleanup, any subsequent loss of analyte during sample processing will be accompanied by a proportional loss of the standard, leaving the ratio of their signals unchanged.

Isotope_Dilution_Principle cluster_0 Step 1: Sample cluster_1 Step 2: Spiking cluster_2 Step 3: Equilibration cluster_3 Step 4: Analysis Sample Sample (Unknown Analyte Conc.) SpikedSample Spiked Sample (Homogenized Mixture) Sample->SpikedSample Add Standard Analyte Fluoxastrobin (Native) Standard Known Amount of This compound (Internal Standard) Standard->SpikedSample MS Mass Spectrometer SpikedSample->MS Sample Prep & Injection Mix Analyte + Standard Ratio Measure Ratio of Native / Labeled MS->Ratio Matrix_Effect_Mitigation cluster_NoIS Scenario A: Without Internal Standard cluster_WithIS Scenario B: With this compound (IS) AnalyteSignal Analyte Signal IonSourceA MS Ion Source AnalyteSignal->IonSourceA Matrix Matrix Components Matrix->IonSourceA Interference SuppressedSignal Inaccurate Signal (Suppressed) IonSourceA->SuppressedSignal Result AnalyteSignalB Analyte Signal IonSourceB MS Ion Source AnalyteSignalB->IonSourceB IS_Signal IS Signal (d4) IS_Signal->IonSourceB MatrixB Matrix Components MatrixB->IonSourceB Suppresses Both Proportionally ConstantRatio Accurate Ratio (Analyte / IS) IonSourceB->ConstantRatio Result Experimental_Workflow Sample 1. Homogenize Sample Spike 2. Spike with this compound Sample->Spike Extract 3. Acetonitrile Extraction Spike->Extract Centrifuge1 4. Add Salts & Centrifuge Extract->Centrifuge1 Cleanup 5. Dispersive SPE Cleanup Centrifuge1->Cleanup Centrifuge2 6. Centrifuge Cleanup->Centrifuge2 Analysis 7. LC-MS/MS Analysis Centrifuge2->Analysis Data 8. Quantify using Analyte/IS Ratio Analysis->Data

References

Methodological & Application

Application Notes and Protocols for the Quantification of Fluoxastrobin in Soil using Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive and detailed protocol for the quantification of the fungicide fluoxastrobin in soil samples. The method utilizes an isotope dilution technique with Fluoxastrobin-d4 as an internal standard, coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high accuracy, precision, and sensitivity for the determination of fluoxastrobin residues in complex soil matrices.

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1][2] Its persistence and potential for accumulation in soil necessitate the development of reliable and sensitive analytical methods to monitor its environmental fate.[3] Isotope dilution mass spectrometry is a powerful technique that utilizes a stable isotope-labeled version of the analyte as an internal standard to compensate for matrix effects and variations in sample preparation and instrument response, leading to highly accurate quantification.[4][5]

This protocol details a validated method for the extraction and quantification of fluoxastrobin in soil, employing this compound as the internal standard. The QuEChERS sample preparation method is chosen for its efficiency and minimal solvent usage.[6]

Experimental Protocols

Materials and Reagents
  • Fluoxastrobin (analytical standard, >98% purity)

  • This compound (internal standard, >98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of fluoxastrobin and this compound into separate 10 mL volumetric flasks and dissolve in acetonitrile. Store at -20°C.

  • Intermediate Spiking Solution (10 µg/mL): Dilute the primary stock solution of fluoxastrobin with acetonitrile to achieve a concentration of 10 µg/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of this compound with acetonitrile to achieve a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.1 to 100 ng/mL by serial dilution of the intermediate spiking solution in a mixture of acetonitrile and water (1:1, v/v). Fortify each calibration standard with the internal standard working solution to a final concentration of 10 ng/mL.

Sample Preparation (QuEChERS Method)
  • Soil Sampling and Homogenization: Collect representative soil samples and air-dry them at room temperature until constant weight. Remove any stones and debris, and sieve the soil through a 2 mm mesh. Homogenize the sieved soil thoroughly.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate the soil.

    • Spike the sample with 100 µL of the 100 ng/mL this compound internal standard working solution.

    • For recovery experiments, spike the blank soil samples with the appropriate volume of the fluoxastrobin intermediate spiking solution to achieve the desired concentrations (e.g., 10, 50, 100 µg/kg).

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: Linear gradient from 10% to 90% B

      • 8-10 min: Hold at 90% B

      • 10.1-12 min: Return to 10% B and equilibrate

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Fluoxastrobin459.0427.0188.0[7][8]
This compound463.0431.0192.0

Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.

Data Presentation

The following table summarizes the quantitative performance of the method for the analysis of fluoxastrobin in soil.

Spiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/kg)
1095.25.85[9][10]
5098.64.25[9][10]
100101.33.55[9][10]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 1. Soil Sample (10g) hydration 2. Add Water & Vortex soil_sample->hydration spiking 3. Spike with this compound hydration->spiking extraction 4. Add Acetonitrile & QuEChERS Salts spiking->extraction shaking 5. Shake Vigorously extraction->shaking centrifugation1 6. Centrifuge shaking->centrifugation1 aliquot 7. Transfer Supernatant centrifugation1->aliquot Acetonitrile Extract dspe 8. Add d-SPE Sorbents & Vortex aliquot->dspe centrifugation2 9. Centrifuge dspe->centrifugation2 filtration 10. Filter Supernatant centrifugation2->filtration Cleaned Extract lcms 11. LC-MS/MS Analysis filtration->lcms data_analysis 12. Data Quantification lcms->data_analysis

Caption: Experimental workflow for fluoxastrobin analysis in soil.

Conclusion

The described method provides a robust and reliable approach for the quantification of fluoxastrobin in soil samples. The use of this compound as an internal standard ensures high accuracy by correcting for matrix effects and procedural losses. The QuEChERS extraction protocol is efficient and effective, making this method suitable for routine monitoring and environmental risk assessment studies.

References

Application Notes and Protocols for the Analysis of Water Samples Using Fluoxastrobin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and precise quantification of pesticide residues in environmental samples is of paramount importance for ensuring environmental safety and human health. Fluoxastrobin, a broad-spectrum strobilurin fungicide, is widely used in agriculture to control various fungal diseases in crops.[1] Consequently, its presence in water sources is a growing concern that necessitates reliable analytical methods for its monitoring.

The use of an isotopically labeled internal standard, such as Fluoxastrobin-d4, is a highly effective strategy to improve the accuracy and precision of quantitative analysis by mass spectrometry.[2] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation.[2] However, the mass difference allows for their distinct detection by a mass spectrometer, enabling the correction for analyte losses during sample processing and variations in instrument response. This technique, known as isotope dilution mass spectrometry (IDMS), is a cornerstone of robust and reliable analytical methods.[2]

These application notes provide a detailed protocol for the determination of Fluoxastrobin in water samples using this compound as an internal standard, employing Solid-Phase Extraction (SPE) for sample pre-concentration and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

Experimental Protocols

Materials and Reagents
  • Standards:

    • Fluoxastrobin (analytical standard, >98% purity)

    • This compound (internal standard, >98% purity)

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade or ultrapure)

    • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE):

    • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent)

  • Other Reagents:

    • Nitrogen gas (high purity)

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of Fluoxastrobin and this compound into separate 100 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile. Store at -20°C.

  • Intermediate Standard Solutions (1 µg/mL): Prepare separate intermediate standard solutions of Fluoxastrobin and this compound by diluting the primary stock solutions with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate aliquots of the Fluoxastrobin intermediate standard solution into a known volume of blank water extract. Add a constant amount of the this compound intermediate standard solution to each calibration standard to achieve a final concentration of, for example, 10 ng/mL.

Sample Preparation and Extraction
  • Sample Collection: Collect water samples in clean glass bottles and store at 4°C until analysis.

  • Fortification: For a 500 mL water sample, add a known amount of the this compound intermediate standard solution to achieve a concentration equivalent to the midpoint of the calibration range (e.g., 10 ng/mL).

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

  • Drying: Dry the cartridge by passing a stream of nitrogen gas for 10-15 minutes.

  • Elution: Elute the trapped analytes with two 5 mL aliquots of acetonitrile.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for Fluoxastrobin and a deuterated internal standard are monitored. Specific transitions are provided in the data presentation section.

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables provide examples of expected analytical parameters.

Table 1: LC-MS/MS Parameters for Fluoxastrobin and this compound

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
Fluoxastrobin459.1427.1188.1
This compound463.1188.0-

Note: The m/z values are based on available literature and may require optimization on the specific instrument used.

Table 2: Method Validation Data

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)~0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Recovery70-120%
Precision (%RSD)< 15%

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical protocol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Water Sample Collection Fortification Fortification with this compound SampleCollection->Fortification Add Internal Standard SPE Solid-Phase Extraction (SPE) Fortification->SPE Pre-concentration Elution Elution SPE->Elution Analyte Recovery Concentration Concentration Elution->Concentration Solvent Evaporation Reconstitution Reconstitution Concentration->Reconstitution Final Extract LCMS LC-MS/MS Analysis Reconstitution->LCMS Injection DataProcessing Data Processing LCMS->DataProcessing MRM Data Acquisition Quantification Quantification DataProcessing->Quantification Peak Integration & Ratio Calculation Report Report Quantification->Report Final Concentration

Caption: Experimental workflow for the analysis of Fluoxastrobin in water samples.

Signaling_Pathway cluster_quantification Quantitative Principle cluster_correction Correction for Variability Analyte Fluoxastrobin (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve SampleLoss Sample Loss during Preparation MatrixEffects Matrix Effects in Ion Source InstrumentDrift Instrument Response Drift IS_Correction Internal Standard Corrects for:

Caption: Logical relationship of isotope dilution for accurate quantification.

References

Application Note: Protocol for Spiking Fluoxastrobin-d4 in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases on a range of crops.[1][2] Monitoring its presence and fate in the environment is crucial for assessing potential ecological impacts. The use of an isotopically labeled internal standard, such as Fluoxastrobin-d4, is a well-established practice in analytical chemistry to ensure accurate and precise quantification by correcting for variations during sample preparation and analysis.[3] This application note provides a detailed protocol for spiking this compound in environmental samples, including water, soil, and sediment, prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

  • This compound (CAS No. 1246833-67-9)[4]

  • Fluoxastrobin (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (Optima grade)

  • Formic acid (99%)

  • Acetic acid (glacial)

  • Deionized water (Optima grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.22 µm)

  • Standard laboratory glassware and equipment (volumetric flasks, pipettes, vials, centrifuge)

Experimental Protocols

Preparation of Standard Solutions

A critical step for accurate quantification is the precise preparation of standard solutions. All volumetric glassware and pipettes should be properly calibrated.

1. Primary Stock Solution (100 µg/mL):

  • Accurately weigh a known amount of neat this compound standard.

  • Dissolve the standard in acetonitrile in a Class A volumetric flask to achieve a final concentration of 100 µg/mL.

  • Store this primary stock solution in a freezer when not in use. The concentration should be corrected for the purity of the standard.

2. Secondary Standard Solutions:

  • Prepare secondary mixed standard solutions by diluting the primary stock solution with an appropriate solvent, such as acetonitrile.

  • These solutions can be prepared at various concentrations as needed for spiking and calibration curve preparation.

3. Calibration Standards:

  • Prepare a series of calibration standards by diluting the secondary standard solutions.

  • The calibration curve should bracket the expected concentration of the analyte in the samples.

  • Store calibration standards in a refrigerator when not in use.

Sample Spiking and Preparation

The following protocols outline the spiking of this compound as an internal standard into various environmental matrices.

Protocol for Water Samples

This protocol is adapted from established environmental chemistry methods.[5]

  • Sample Collection: Collect water samples in appropriate containers.

  • Spiking:

    • Measure 50 ± 0.05 g of the water sample into a suitable container.

    • Spike the sample with a known volume of this compound standard solution to achieve the desired concentration.

    • For method validation and recovery experiments, also spike a separate set of samples with a known amount of the native Fluoxastrobin standard.

  • Extraction:

    • For filtered water, proceed to Solid Phase Extraction (SPE).

    • Condition the SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the spiked water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

  • Analysis: The extracted sample is then ready for LC-MS/MS analysis.

Protocol for Soil and Sediment Samples

This protocol is based on methodologies for analyzing pesticides in solid matrices.[6][7]

  • Sample Preparation:

    • Air-dry the soil or sediment samples and sieve to remove large debris.

    • Weigh a representative subsample (e.g., 5-10 g) into a centrifuge tube.

  • Spiking:

    • Add a known amount of the this compound internal standard solution directly to the soil or sediment subsample.

    • For recovery studies, fortify a separate set of blank matrix samples with both the native standard and the internal standard.

  • Extraction (Aqueous Acetonitrile Extraction):

    • Add a specific volume of acetonitrile and water mixture (e.g., 1:1 v/v) to the sample.

    • Vortex or sonicate the sample for a specified time to ensure thorough extraction.[8]

    • Centrifuge the sample to separate the solid and liquid phases.

  • Cleanup (Solid Phase Extraction):

    • Take an aliquot of the supernatant and dilute it with deionized water.

    • Pass the diluted extract through an SPE cartridge for cleanup.

    • Elute the analytes with a suitable solvent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of Fluoxastrobin and this compound is typically performed using a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[5][8]

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic or acetic acid, is typical.

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and product ions of both Fluoxastrobin and this compound.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Fluoxastrobin in environmental samples. The use of this compound as an internal standard helps to achieve consistent and reliable results.

MatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ)Reference
Water0.05 ng/gNot SpecifiedNot Specified0.05 ng/g[5]
Water (Surface and Drinking)10 ng/L86-155Not Specified2-180 ng/L[9]
Water (Surface and Drinking)150 ng/L73-995-242-180 ng/L[9]
Cucumber5 µg/kg78.4–108.01.1–11.95 µg/kg[6]
Soil5 µg/kg78.4–108.01.1–11.95 µg/kg[6]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis Sample Environmental Sample (Water, Soil, Sediment) Spiking Spike with This compound IS Sample->Spiking Standard This compound Stock Solution Standard->Spiking Extraction Extraction (SPE or QuEChERS) Spiking->Extraction Cleanup Extract Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the analysis of environmental samples.

Signaling Pathway Diagram (Illustrative)

signaling_pathway cluster_sample Sample Matrix cluster_process Analytical Process cluster_output Result Analyte Fluoxastrobin (Native Analyte) Prep Sample Preparation (Extraction, Cleanup) Analyte->Prep IS This compound (Internal Standard) IS->Prep Analysis LC-MS/MS Detection Prep->Analysis Potential for Analyte Loss & Instrumental Variation Ratio Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Accurate Quantification Ratio->Quant Correction for Variations

Caption: Logic of using an internal standard for accurate quantification.

References

Application Notes and Protocols for Sample Preparation of Fluoxastrobin using Fluoxastrobin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and cleanup of Fluoxastrobin from various matrices, utilizing Fluoxastrobin-d4 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods are widely recognized for their efficiency and robustness in pesticide residue analysis.

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1][2] Accurate determination of its residues in environmental and food samples is crucial for regulatory compliance and consumer safety. The use of an isotopically labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it compensates for matrix effects and variations in sample preparation and instrument response.[3]

This document outlines two primary sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following table summarizes typical performance data for methods utilizing Fluoxastrobin and its deuterated internal standard. These values are indicative and may vary depending on the matrix, instrumentation, and specific method parameters.

ParameterMatrixMethodRecovery (%)RSD (%)LOQ (µg/kg)Reference
FluoxastrobinCucumberSPE & LC-MS/MS---[4]
FluoxastrobinSoilSPE & LC-MS/MS---[4]
Various PesticidesBeer, Fruit Juice, MaltQuEChERS & LC-MS/MS92.2 - 112.6-<0.52 - <6.97[5]
Various PesticidesGrape, Rice, TeaQuEChERS & µSPE-LC-MS/MS70 - 120<20-[6]
Various PesticidesPersimmonQuEChERS & LC-MS/MS89.2 - 103.14.1 - 10.2-[7]

Experimental Protocols

Protocol 1: QuEChERS Method

The QuEChERS method is a streamlined approach that involves a simple extraction and cleanup process, making it ideal for high-throughput laboratories.[5][6]

Materials and Reagents:

  • Homogenizer

  • Centrifuge and 50 mL centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Fluoxastrobin and this compound analytical standards

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate. For samples with high pigment content, graphitized carbon black (GCB) may be included.[8]

Procedure:

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the this compound internal standard solution to the sample.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned-up extract into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more traditional and highly effective technique for sample cleanup, particularly for complex matrices.[4]

Materials and Reagents:

  • Homogenizer

  • Centrifuge and appropriate centrifuge tubes

  • SPE manifold and cartridges (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Fluoxastrobin and this compound analytical standards

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Homogenization: Weigh a suitable amount of the homogenized sample.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the sample.

  • Extraction:

    • Extract the sample with an appropriate solvent, such as acetonitrile, by shaking or blending.

    • Centrifuge the mixture and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing methanol followed by water through it.

  • Sample Loading:

    • Load the sample extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

  • Elution:

    • Elute the analytes of interest (Fluoxastrobin and this compound) with a stronger solvent (e.g., acetonitrile or methanol).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Homogenized Sample Spike Spike with this compound Sample->Spike Add_ACN Add Acetonitrile Spike->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer dSPE Add to d-SPE Tube Transfer->dSPE Vortex Vortex dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS SPE_Workflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract Solvent Extraction Spike->Extract Centrifuge1 Centrifuge & Collect Supernatant Extract->Centrifuge1 Condition Condition SPE Cartridge Load Load Sample Extract Centrifuge1->Load Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

References

Application Note: High-Sensitivity Detection of Fluoxastrobin-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the sensitive and selective detection of Fluoxastrobin-d4, a deuterated internal standard for the fungicide Fluoxastrobin, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for accurate quantification in complex matrices such as environmental samples and agricultural products. This document outlines the necessary instrumentation, reagents, sample preparation, and optimized mass spectrometry parameters.

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1][2] Monitoring its presence and concentration in various samples is essential for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3] This note details a robust LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of Fluoxastrobin and its internal standard from complex matrices.[4][5]

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, 99%

  • Magnesium Sulfate (anhydrous)

  • Sodium Chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • This compound standard solution (concentration to be determined based on expected analyte levels)

Procedure:

  • Homogenize 10 g of the sample (e.g., fruit puree, soil) with 10 mL of water.

  • Add the appropriate amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 1000 L/hr

Quantitative Data

The following table summarizes the optimized MRM parameters for the detection of Fluoxastrobin and this compound. The parameters for this compound are inferred based on the expected mass shift from the deuteration.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
Fluoxastrobin 459.1427.116188.144
This compound 463.1431.116192.144

Note: Collision energies may require optimization based on the specific instrument used.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis.

Signaling Pathway

Fluoxastrobin acts by inhibiting the mitochondrial cytochrome-bc1 complex, also known as Complex III, in the electron transport chain of fungi.[1] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.

SignalingPath Fluoxastrobin Fluoxastrobin ComplexIII Mitochondrial Complex III Fluoxastrobin->ComplexIII Inhibits ETC Electron Transport Chain ATP ATP Synthesis ComplexIII->ATP Disrupts ETC->ATP Drives CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to

Caption: Mechanism of action of Fluoxastrobin.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. The use of a deuterated internal standard ensures high accuracy in complex matrices. The provided parameters can serve as a starting point for method development and can be further optimized to meet specific laboratory requirements.

References

Application Note: Quantitative Determination of Fluoxastrobin in Complex Matrices using Fluoxastrobin-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases in crops.[1] Its mechanism of action involves the inhibition of the mitochondrial cytochrome-bc1 complex (Complex III), disrupting the electron transport chain and ultimately leading to reduced ATP production in fungi.[2][3] Due to its widespread use, there is a critical need for robust and accurate quantitative methods to monitor its residues in various environmental and biological matrices. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fluoxastrobin, utilizing its deuterated analog, Fluoxastrobin-d4, as an internal standard to ensure high accuracy and precision.[4] The use of an isotopically labeled internal standard is a well-established practice that compensates for variations during sample preparation and analysis, leading to more reliable results.[4][5]

Experimental Protocols

1. Materials and Reagents

  • Fluoxastrobin (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes and d-SPE cleanup kits

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fluoxastrobin and this compound in methanol to prepare individual primary stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to spike into all samples, calibration standards, and quality controls.

3. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely used for pesticide residue analysis.[6][7]

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.

  • Extraction:

    • Transfer the homogenized sample to a 50 mL centrifuge tube.

    • Add the internal standard spiking solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA, C18, and MgSO₄.[8][9]

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract: Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for separation.[10]

    • Mobile Phase A: 0.1% Formic acid in water.[10]

    • Mobile Phase B: 0.1% Formic acid in methanol.[10]

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute fluoxastrobin and then re-equilibrating the column.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both fluoxastrobin and this compound should be optimized for the specific instrument being used.

Data Presentation

The quantitative data should be summarized for clear interpretation and comparison.

ParameterResult
Linearity
Calibration Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery)
Low QC (5 ng/mL)95 - 105%
Mid QC (50 ng/mL)98 - 102%
High QC (400 ng/mL)97 - 103%
Precision (% RSD)
Intra-day< 5%
Inter-day< 10%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample (10g) istd Spike with this compound sample->istd extraction Add Acetonitrile & QuEChERS Salts istd->extraction centrifuge1 Vortex & Centrifuge extraction->centrifuge1 supernatant Collect Acetonitrile Layer centrifuge1->supernatant dspe d-SPE Cleanup (PSA, C18, MgSO4) supernatant->dspe centrifuge2 Vortex & Centrifuge dspe->centrifuge2 final_extract Filter Supernatant centrifuge2->final_extract lcms LC-MS/MS Analysis (C18 Column, ESI+) final_extract->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Peak Area Ratio vs. Conc.) data->quant

Caption: Experimental workflow for fluoxastrobin analysis.

G fluoxastrobin Fluoxastrobin (QoI Fungicide) complex_iii Mitochondrial Complex III (Cytochrome bc1) fluoxastrobin->complex_iii Inhibits etc Electron Transport Chain complex_iii->etc Blocks Electron Transfer atp ATP Synthesis (Cellular Respiration) etc->atp Drives energy Reduced Cellular Energy (ATP) atp->energy Disrupts death Fungal Cell Death energy->death Leads to

Caption: Mechanism of action of fluoxastrobin.

References

Application of Fluoxastrobin-d4 in Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fluoxastrobin-d4 as an internal standard in the quantitative analysis of fluoxastrobin residues in various environmental and food matrices. The use of a stable isotope-labeled internal standard like this compound is a robust method to compensate for matrix effects and variations in extraction efficiency and instrumental response, leading to more accurate and reliable quantification.

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1] Its residues in food and the environment are a concern for consumer safety and environmental health, necessitating sensitive and accurate analytical methods for their monitoring. Isotope dilution mass spectrometry (IDMS) using a deuterated internal standard is the gold standard for quantitative analysis in complex matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled analogue of the target analyte (in this case, this compound) to the sample at the beginning of the analytical procedure. The labeled internal standard (IS) has nearly identical physicochemical properties to the native analyte. Therefore, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses or matrix-induced signal suppression or enhancement.

Quantitative Data Summary

The following tables summarize the typical performance data for the analysis of fluoxastrobin using this compound as an internal standard in various matrices. This data is compiled from different analytical studies and method validations.

Table 1: Method Detection Limits (MDL) and Limits of Quantitation (LOQ)

MatrixMDL (µg/kg)LOQ (µg/kg)Analytical TechniqueReference
Water0.0050.05LC-MS/MSEPA Method HE-001-W17-01[2]
Fruits & Beverages≤ 6≤ 20UPLC-PDA*[3]

Note: The study on fruits and beverages used an external standard method, but the LOD and LOQ values provide a relevant benchmark for the expected sensitivity of fluoxastrobin analysis.

Table 2: Recovery and Precision Data

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Fruits & Beverages10, 50, 10082.60 - 101.115.4 - 15.3[3]
Various Food MatricesGeneral Guideline70 - 120< 20[4]

Experimental Protocols

Protocol for Fluoxastrobin Residue Analysis in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of fluoxastrobin in high-moisture food matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1.1. Materials and Reagents

  • Fluoxastrobin analytical standard (≥98% purity)

  • This compound (HEC 5725-dioxazin-D4) internal standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate tribasic dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for highly pigmented matrices

  • QuEChERS extraction salt packets and dSPE tubes

  • 50 mL and 15 mL polypropylene centrifuge tubes

1.2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of fluoxastrobin and this compound into separate 10 mL volumetric flasks and dissolve in acetonitrile. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standards.

  • Working Standard Solution (1 µg/mL): Prepare a mixed working standard solution containing both fluoxastrobin and this compound at 1 µg/mL in acetonitrile.

  • Internal Standard Spiking Solution (e.g., 5 µg/mL): Prepare a working solution of this compound in acetonitrile.[5] The optimal concentration should be determined during method validation.

1.3. Sample Preparation (QuEChERS Extraction)

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 10 µL) of the this compound internal standard spiking solution to the sample.[6]

  • Hydration (for dry commodities): For samples with low water content, add an appropriate amount of water and allow to hydrate for 15-30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

1.4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Supernatant Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE tube containing PSA, C18, and anhydrous MgSO₄. For pigmented samples, GCB may be included, but its use should be validated to ensure no loss of planar pesticides like fluoxastrobin.

  • Shaking and Centrifugation: Cap the dSPE tube and shake for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase conditions to improve chromatography.

1.5. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as 0.1% formic acid and/or 5 mM ammonium formate.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both fluoxastrobin and this compound (one for quantification and one for confirmation).

Table 3: Exemplary LC-MS/MS Parameters for Fluoxastrobin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Fluoxastrobin459.1188.1427.2Optimized by user
This compound463.1188.1431.1Optimized by user

Note: Collision energies should be optimized for the specific instrument used.

1.6. Quantification

Create a calibration curve by plotting the ratio of the peak area of fluoxastrobin to the peak area of this compound against the concentration of fluoxastrobin in the calibration standards. The concentration of fluoxastrobin in the samples is then calculated from this calibration curve.

Diagrams

experimental_workflow sample Sample Homogenization weigh Weigh 10g Sample sample->weigh spike Spike with this compound weigh->spike extract Add Acetonitrile & Shake spike->extract salts Add QuEChERS Salts & Shake extract->salts centrifuge1 Centrifuge salts->centrifuge1 dSPE dSPE Cleanup (PSA, C18, MgSO4) centrifuge1->dSPE Supernatant centrifuge2 Centrifuge dSPE->centrifuge2 filter Filter & Dilute centrifuge2->filter Clean Extract lcms LC-MS/MS Analysis filter->lcms quant Quantification lcms->quant

Caption: QuEChERS workflow for pesticide residue analysis.

logical_relationship analyte Fluoxastrobin (Analyte) sample_prep Sample Preparation (Extraction & Cleanup) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis ratio Peak Area Ratio (Analyte / IS) lcms_analysis->ratio quantification Accurate Quantification ratio->quantification Corrects for variability

Caption: Role of internal standard in accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression with Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting signal suppression issues encountered when using Fluoxastrobin-d4 as an internal standard in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of the fungicide Fluoxastrobin. Stable isotope-labeled compounds like this compound are considered ideal internal standards for quantitative analysis using mass spectrometry.[1] Because their physicochemical properties are nearly identical to the analyte of interest (Fluoxastrobin), they co-elute and experience similar ionization effects in the mass spectrometer source. This allows for correction of variations during sample preparation and analysis, leading to more accurate and precise quantification.

Q2: What is signal suppression and why does it occur?

Signal suppression is a type of matrix effect where the ionization efficiency of the analyte and/or internal standard is reduced by co-eluting compounds from the sample matrix.[2][3] This competition for ionization can lead to a decreased signal intensity, potentially affecting the accuracy and sensitivity of the analytical method.[2] Common causes of signal suppression include high concentrations of matrix components, co-eluting drugs or metabolites, and mobile phase additives.[4]

Q3: Can signal suppression occur even when using a deuterated internal standard like this compound?

Yes. While stable isotope-labeled internal standards can compensate for matrix effects to a large extent, signal suppression can still be an issue.[5][6] This is particularly true if the analyte and internal standard do not co-elute perfectly or if the matrix effect is severe. In some cases, the analyte itself at high concentrations can suppress the signal of its deuterated internal standard.[5][6]

Q4: How can I determine if I am experiencing signal suppression?

Signal suppression can be identified through several methods during method development and validation. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[3] Injection of a blank matrix extract will show a dip in the baseline signal at the retention time of any interfering compounds. A quantitative assessment can be made by comparing the signal of the analyte in a neat solution versus the signal when spiked into a blank matrix extract (post-extraction spiking).[2]

Troubleshooting Guide

Initial Assessment

If you suspect signal suppression with this compound, a systematic approach to troubleshooting is crucial. The following decision tree provides a logical workflow for identifying and resolving the issue.

G Troubleshooting Signal Suppression with this compound A Problem: Inaccurate or irreproducible results with this compound B Perform Matrix Effect Evaluation (Post-Extraction Spike) A->B C Significant Signal Suppression Observed? B->C D No Significant Suppression C->D No F Optimize Sample Preparation C->F Yes E Investigate Other Potential Issues (e.g., instrument performance, standard stability) D->E G Modify Chromatographic Conditions F->G H Dilute Sample G->H I Re-evaluate Matrix Effect H->I J Issue Resolved? I->J K Consider Alternative Internal Standard or Method J->K No L Implement Optimized Method J->L Yes

Caption: Troubleshooting workflow for signal suppression.

Detailed Troubleshooting Steps
Step Action Detailed Explanation
1. Evaluate Matrix Effect Perform a post-extraction spike experiment.Compare the peak area of this compound in a neat solvent standard to its peak area when spiked into an extracted blank matrix. A significant decrease in the peak area in the matrix indicates signal suppression.[2]
2. Optimize Sample Preparation Improve the clean-up procedure.Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before LC-MS/MS analysis.
3. Modify Chromatographic Conditions Adjust the LC method to separate Fluoxastrobin and its internal standard from matrix interferences.This can be achieved by changing the mobile phase composition, gradient profile, or using a different analytical column to improve the resolution between the analytes and co-eluting matrix components.
4. Dilute the Sample Reduce the concentration of matrix components entering the mass spectrometer.Diluting the sample extract can alleviate signal suppression, but it may also compromise the method's sensitivity. This approach is a trade-off between reducing matrix effects and maintaining the required limit of quantification.
5. Re-evaluate and Validate After implementing any changes, re-run the matrix effect experiment.It is crucial to confirm that the implemented changes have effectively minimized or eliminated the signal suppression and to re-validate the method to ensure it meets the required performance criteria.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

Objective: To quantify the extent of signal suppression or enhancement for Fluoxastrobin and this compound.

Materials:

  • Blank matrix (e.g., plasma, soil extract)

  • Fluoxastrobin and this compound analytical standards

  • Appropriate solvents for extraction and reconstitution

  • LC-MS/MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of Fluoxastrobin and this compound in a clean solvent (e.g., acetonitrile/water).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using the established sample preparation protocol. Spike the extracted matrix with Fluoxastrobin and this compound at the same concentration as Set A.

    • Set C (Matrix Blank): Analyze an extracted blank matrix sample to check for interferences.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates signal suppression.

    • An MF > 1 indicates signal enhancement.

    • An MF = 1 indicates no matrix effect.

Data Presentation:

Analyte Peak Area (Set A - Neat) Peak Area (Set B - Post-Extraction Spike) Matrix Factor (MF)
FluoxastrobinEnter ValueEnter ValueCalculate
This compoundEnter ValueEnter ValueCalculate
Protocol 2: LC-MS/MS Analysis Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of Fluoxastrobin using this compound as an internal standard.

G LC-MS/MS Analytical Workflow for Fluoxastrobin A Sample Collection and Preparation B Addition of this compound (Internal Standard) A->B C Sample Extraction (e.g., QuEChERS, SPE) B->C D Sample Clean-up C->D E LC Separation D->E F Mass Spectrometric Detection (MS/MS) E->F G Data Acquisition and Processing F->G H Quantification using Analyte/IS Ratio G->H

Caption: General LC-MS/MS workflow.

This workflow outlines the key steps from sample preparation to final quantification.[7][8] The addition of the internal standard early in the process is critical for correcting any analyte loss during extraction and clean-up.

References

Technical Support Center: Optimizing Fluoxastrobin-d4 Concentration for Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluoxastrobin-d4 as an internal standard in analytical methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization and use of this compound as an internal standard.

Issue Potential Cause Recommended Action
Low or No this compound Signal Incorrect preparation of stock or working solutions.Verify all dilution calculations and ensure accurate pipetting. Prepare fresh solutions from the primary stock.
Instrument sensitivity issue.Check mass spectrometer tuning and calibration. Ensure the correct MRM transitions are being monitored.
Degradation of the internal standard.Store stock solutions in a freezer when not in use to prevent degradation.[1]
High Variability in this compound Peak Area Inconsistent addition of the internal standard to samples.Use a calibrated pipette and add the internal standard solution consistently to all samples, standards, and blanks. Consider automated liquid handling for high throughput.
Matrix effects (ion suppression or enhancement).Evaluate matrix effects by comparing the internal standard response in solvent versus in a matrix extract. If significant effects are observed, further sample cleanup or matrix-matched calibration may be necessary.
Poor chromatographic peak shape.Optimize LC conditions (e.g., mobile phase composition, gradient, column temperature) to ensure a sharp, symmetrical peak for this compound.
Analyte (Fluoxastrobin) Recovery Issues Inappropriate concentration of the internal standard.The concentration of the internal standard should be in the mid-range of the calibration curve for the analyte. An excessively high or low concentration can lead to inaccurate quantification.
Different extraction efficiencies between analyte and internal standard.While this compound is an ideal internal standard due to its structural similarity to Fluoxastrobin, significant differences in matrix composition can still affect recovery. Ensure the internal standard is added at the very beginning of the sample preparation process to account for all extraction steps.
Retention Time Shift Deuterated internal standards may elute slightly earlier than their non-deuterated counterparts.This is a known phenomenon and is generally acceptable. However, ensure that the chromatographic separation is sufficient to resolve the analyte and internal standard from any interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for the this compound internal standard?

A1: The optimal concentration of this compound depends on the expected concentration range of the native Fluoxastrobin in your samples and the sensitivity of your LC-MS/MS instrument. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector, and that falls within the linear range of your calibration curve.

For the analysis of Fluoxastrobin in water, a secondary mixed internal standard solution with a this compound (HEC 5725-dioxazin-D4) concentration of 0.2 µg/mL has been used.[1] This is then added to the calibration standards and samples.

Q2: How should I prepare the stock and working solutions for this compound?

A2: Proper preparation of standard solutions is critical for accurate quantification. The following is a recommended procedure based on established methods:

  • Primary Stock Solution: Prepare a primary stock solution of this compound in a suitable solvent, such as acetonitrile (ACN), at a concentration of approximately 100 µg/mL.[1] The exact concentration should be corrected for the purity of the standard. Store this solution in a freezer.[1]

  • Secondary/Working Solution: Prepare a secondary or working solution by diluting the primary stock solution. For example, a 0.2 µg/mL working solution can be prepared by diluting the 100 µg/mL primary stock solution in acetonitrile.[1] This working solution is then used to spike all calibration standards, quality control samples, and unknown samples.

Q3: Why is a deuterated internal standard like this compound preferred?

A3: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis for several reasons:

  • Similar Physicochemical Properties: They have nearly identical chemical and physical properties to the analyte of interest.[2]

  • Co-elution: They typically co-elute with the analyte, meaning they experience the same chromatographic conditions and potential matrix effects at the same time.[2]

  • Correction for Variability: They effectively correct for variations in sample preparation (extraction efficiency), injection volume, and instrument response (ion suppression/enhancement).[2]

Q4: Can I use a single internal standard concentration for a wide range of analyte concentrations?

A4: Yes, a single, consistent concentration of the internal standard is used across all calibration standards and samples. The purpose of the internal standard is to provide a stable reference signal. The quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio is then plotted against the analyte concentration to generate the calibration curve.

Q5: What should I do if I observe significant matrix effects even with an internal standard?

A5: While deuterated internal standards are excellent at compensating for matrix effects, severe ion suppression or enhancement can still impact accuracy. If you suspect significant matrix effects, you can:

  • Perform a Matrix Effect Study: Analyze the internal standard in a clean solvent and compare the response to the internal standard in an extracted blank matrix. A significant difference in signal intensity indicates a matrix effect.

  • Improve Sample Cleanup: Implement additional sample preparation steps (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is representative of your samples. This helps to ensure that the standards and samples experience the same matrix effects.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Solutions

This protocol is based on the EPA method for the analysis of Fluoxastrobin in water.[1]

1. Primary Internal Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 5 mg of this compound (HEC 5725-dioxazin-D4) analytical standard.

  • Dissolve the standard in acetonitrile (ACN) in a 50 mL volumetric flask.

  • Ensure the concentration is corrected for the purity of the standard.

  • Store the primary stock solution in a freezer.[1]

2. Secondary Mixed Internal Standard Solution (0.2 µg/mL):

  • Pipette 0.1 mL of the 100 µg/mL this compound primary stock solution into a 50 mL volumetric flask.

  • Dilute to the mark with acetonitrile.

  • This solution is now ready to be added to calibration standards and samples.

Protocol 2: Preparation of Calibration Standards

1. Primary Analyte Stock Solution (e.g., 100 µg/mL):

  • Prepare a primary stock solution of native Fluoxastrobin in acetonitrile at a concentration of 100 µg/mL, correcting for purity.

2. Secondary Mixed Analyte Standard Solution (e.g., 1.0 µg/mL):

  • Dilute the primary analyte stock solution to an intermediate concentration, for example, 1.0 µg/mL in acetonitrile.[1]

3. Calibration Curve Standards:

  • Perform serial dilutions of the secondary mixed analyte standard solution to prepare a series of calibration standards at different concentrations.

  • Crucially, add a constant volume of the Secondary Mixed Internal Standard Solution (0.2 µg/mL) to each calibration standard. The final concentration of the internal standard must be the same in all standards and samples.[1]

Example Calibration Standard Concentrations:

Calibration LevelAnalyte Concentration (ng/mL)Internal Standard Concentration (ng/mL)
10.52.0
21.02.0
32.52.0
45.02.0
510.02.0
625.02.0
750.02.0

Note: The final concentration of the internal standard in the vial will depend on the volume of the internal standard solution added and the final volume of the sample/standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis stock_IS Primary this compound Stock Solution (e.g., 100 µg/mL) work_IS Working this compound Solution (e.g., 0.2 µg/mL) stock_IS->work_IS Dilute spike_cal Spike Each Calibration Level with Working IS Solution work_IS->spike_cal spike_sample Spike Sample with Working IS Solution work_IS->spike_sample stock_analyte Primary Fluoxastrobin Stock Solution (e.g., 100 µg/mL) work_analyte Working Fluoxastrobin Solution (e.g., 1.0 µg/mL) stock_analyte->work_analyte Dilute cal_standards Serial Dilution of Working Analyte Solution work_analyte->cal_standards cal_standards->spike_cal lcms Inject and Analyze spike_cal->lcms sample Weigh/Measure Sample Matrix sample->spike_sample extract Extraction Procedure (e.g., QuEChERS) spike_sample->extract extract->lcms

Caption: Experimental Workflow for Internal Standard Method.

troubleshooting_workflow start Problem with Internal Standard Signal q_signal Is there any IS signal? start->q_signal a_no_signal Check Solution Prep & Instrument Settings q_signal->a_no_signal No q_variability Is the signal highly variable? q_signal->q_variability Yes, but low end Problem Resolved a_no_signal->end a_low_signal Investigate for Matrix Suppression a_variability Verify IS Addition Consistency & Chromatographic Performance q_variability->a_variability Yes q_recovery Is analyte recovery poor? q_variability->q_recovery No a_variability->end a_recovery Optimize IS Concentration & Extraction Procedure q_recovery->a_recovery Yes q_recovery->end No a_recovery->end

Caption: Troubleshooting Decision Tree for Internal Standard Issues.

References

Technical Support Center: Isotopic Purity of Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluoxastrobin-d4. The information is designed to assist in accurately assessing the isotopic purity of this internal standard during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Fluoxastrobin in various samples.[1] By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, variations arising from sample preparation and instrument response can be accurately corrected, leading to highly precise quantification.[1]

Q2: What are the recommended analytical techniques for assessing the isotopic purity of this compound?

A2: The most comprehensive approach for evaluating the isotopic purity of deuterated compounds like this compound involves a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS provides information on the isotopic distribution and enrichment, while NMR confirms the location of the deuterium labels and the structural integrity of the molecule.

Q3: What level of isotopic purity is considered acceptable for this compound to be used as an internal standard?

A3: Achieving high deuteration efficiency and isotopic purity is critical for its function as an internal standard.[1] While the exact specifications can vary by manufacturer, a high degree of isotopic purity is expected. The final product undergoes rigorous quality control to be certified as an analytical standard.[1]

Q4: Can the deuterium atoms in this compound exchange back to hydrogen?

A4: While the deuterium labels on the dioxazine ring of this compound are generally stable, the potential for back-exchange, though low, should be considered, especially under certain storage or experimental conditions. It is crucial to handle the standard according to the manufacturer's recommendations to maintain its isotopic integrity.

Troubleshooting Guides

Mass Spectrometry Analysis

Issue 1: Unexpected Isotopic Distribution in Mass Spectrum

  • Symptom: The observed isotopic pattern of this compound in the mass spectrum does not match the expected distribution. You may see a higher than expected M+0 peak (unlabeled Fluoxastrobin) or other unexpected isotopologues.

  • Possible Causes & Solutions:

    • Cross-Contamination: The sample may be contaminated with unlabeled Fluoxastrobin.

      • Solution: Thoroughly clean the injection port, syringe, and sample vials. Run a blank solvent injection to check for carryover.

    • In-source Back-Exchange: While less common for this compound, deuterium-hydrogen exchange can sometimes occur in the mass spectrometer's ion source.

      • Solution: Optimize ion source parameters such as temperature and solvent conditions.

    • Incorrect Isotopic Distribution Calculation: The theoretical isotopic distribution may not have been calculated correctly.

      • Solution: Use a reliable isotopic distribution modeling tool and ensure the correct elemental formula for this compound is used.

Issue 2: Poor Signal Intensity for this compound

  • Symptom: The signal intensity for the this compound peak is significantly lower than expected.

  • Possible Causes & Solutions:

    • Incorrect Instrument Settings: The mass spectrometer may not be optimized for the analysis of this compound.

      • Solution: Refer to the recommended LC-MS/MS parameters in the experimental protocols section. Ensure the correct precursor and product ions are being monitored.

    • Sample Degradation: The this compound may have degraded.

      • Solution: Prepare a fresh solution from a new vial of the standard. Always store the standard as recommended by the manufacturer.

    • Matrix Effects: Components in the sample matrix may be suppressing the ionization of this compound.

      • Solution: Employ appropriate sample clean-up procedures. An independent laboratory validation of an analytical method for fluoxastrobin in water confirmed that the use of isotopically labeled internal standards eliminated possible matrix effects for fluoxastrobin and its metabolites.[1]

NMR Spectroscopy Analysis

Issue 1: Difficulty in Quantifying Isotopic Purity from ¹H-NMR

  • Symptom: The residual proton signals in the ¹H-NMR spectrum are too weak for accurate integration and determination of isotopic purity.

  • Possible Causes & Solutions:

    • High Deuteration Level: For highly deuterated compounds, the intensity of residual proton signals can be very low, making quantification challenging.

      • Solution: Increase the number of scans to improve the signal-to-noise ratio. For highly enriched compounds, ²H-NMR (Deuterium NMR) is a more suitable technique for determining isotopic enrichment.[2]

Issue 2: Chemical Shift Variations

  • Symptom: The chemical shifts of the signals in the NMR spectrum are different from the reference values.

  • Possible Causes & Solutions:

    • Solvent Effects: The choice of deuterated solvent can influence chemical shifts.

      • Solution: Ensure the same deuterated solvent is used as specified in the reference data. When using a mixture of deuterated solvents, be aware that shifts can occur, and the instrument lock can be affected.[3]

    • Concentration and Temperature Effects: The concentration of the sample and the temperature at which the spectrum is acquired can also affect chemical shifts.

      • Solution: Prepare samples at a consistent concentration and ensure the NMR probe is properly temperature-controlled.

Data Presentation

Table 1: Typical Mass Spectrometry Parameters for this compound Analysis

ParameterValue
LC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation from unlabeled Fluoxastrobin
Ionization Mode Electrospray Ionization (ESI) - Positive
Precursor Ion (m/z) [M+H]⁺ for this compound
Product Ions (m/z) Specific fragment ions for quantification and confirmation

Table 2: Representative Isotopic Purity Specifications for this compound

ParameterSpecification
Isotopic Purity (d4) ≥ 98%
d3-Isotopologue ≤ 1.5%
d2-Isotopologue ≤ 0.5%
d1-Isotopologue ≤ 0.1%
d0 (Unlabeled) ≤ 0.1%
Chemical Purity ≥ 99%

Note: These are representative values. Always refer to the Certificate of Analysis provided by the manufacturer for specific lot information.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-MS/MS
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL.

  • LC-MS/MS Analysis:

    • Inject the working solution into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the multiple reaction monitoring (MRM) transitions for this compound and its potential isotopologues (d0 to d3).

  • Data Analysis:

    • Integrate the peak areas for the d4, d3, d2, d1, and d0 species.

    • Calculate the percentage of each isotopologue relative to the total integrated area of all species to determine the isotopic purity.

Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) in an NMR tube.

  • ¹H-NMR Analysis:

    • Acquire a ¹H-NMR spectrum.

    • Identify and integrate the residual proton signals corresponding to the deuterated positions.

    • Compare the integrals of the residual proton signals to the integrals of non-deuterated protons in the molecule to estimate the isotopic enrichment.

  • ²H-NMR Analysis (for high enrichment):

    • Acquire a ²H-NMR spectrum.

    • Integrate the deuterium signals. The relative integrals of the deuterium signals can be used to confirm the positions and relative abundance of the deuterium labels.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation start This compound Standard prep_ms Prepare LC-MS/MS Sample start->prep_ms prep_nmr Prepare NMR Sample start->prep_nmr lcms LC-MS/MS Analysis prep_ms->lcms nmr NMR Analysis prep_nmr->nmr data_ms Assess Isotopic Distribution lcms->data_ms data_nmr Confirm Labeling Position & Purity nmr->data_nmr end Final Purity Assessment data_ms->end data_nmr->end

Caption: Workflow for assessing the isotopic purity of this compound.

troubleshooting_ms cluster_symptoms cluster_causes1 cluster_causes2 cluster_solutions1 cluster_solutions2 start Unexpected MS Results symptom1 Incorrect Isotopic Distribution start->symptom1 symptom2 Low Signal Intensity start->symptom2 cause1a Contamination symptom1->cause1a cause1b In-source Back-Exchange symptom1->cause1b cause1c Calculation Error symptom1->cause1c cause2a Incorrect Instrument Settings symptom2->cause2a cause2b Sample Degradation symptom2->cause2b cause2c Matrix Effects symptom2->cause2c sol1a Clean System & Run Blank cause1a->sol1a sol1b Optimize Source Parameters cause1b->sol1b sol1c Verify Calculation cause1c->sol1c sol2a Check MS/MS Parameters cause2a->sol2a sol2b Prepare Fresh Standard cause2b->sol2b sol2c Improve Sample Cleanup cause2c->sol2c

Caption: Troubleshooting logic for mass spectrometry analysis of this compound.

References

Technical Support Center: Fluoxastrobin-d4 Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Fluoxastrobin-d4 in various organic solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in its original, tightly closed container in a cool, dry, and secure place.[1][2] Avoid exposure to excessive heat.[3]

Q2: In which common organic solvents is Fluoxastrobin soluble?

A2: Based on data for Fluoxastrobin, the solubility in various organic solvents at 20°C is summarized in the table below. It is anticipated that this compound will have similar solubility.

Organic SolventSolubility (g/L)
Dichloromethane>250
Xylene38.1
Isopropanol6.7
n-Heptane0.04[4]

Q3: What factors can affect the stability of this compound in organic solvents?

A3: The stability of this compound can be influenced by several factors:

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided.[5]

  • Temperature: Elevated temperatures can lead to decomposition.[5]

  • Light Exposure: Similar strobilurin fungicides, like azoxystrobin, have been shown to undergo photodegradation in organic solvents.[6][7][8] The rate of degradation can be dependent on the solvent's polarity.[6]

Q4: Is this compound stable in aqueous solutions?

A4: Fluoxastrobin is stable to abiotic hydrolysis in sterile buffered solutions at pH 4, 7, and 9 at 50°C.[4] However, aqueous photolysis can occur with a half-life of 3.8 to 4.1 days under laboratory conditions.[4]

Troubleshooting Guide

Issue: I am observing degradation of my this compound standard in an organic solvent.

This troubleshooting guide will help you identify the potential cause of degradation and provide corrective actions.

Troubleshooting_Fluoxastrobin_Stability start Start: Degradation Observed check_solvent Is the solvent compatible? start->check_solvent check_storage How was the solution stored? start->check_storage check_purity Was the initial purity confirmed? start->check_purity check_solvent->check_storage No incompatible_solvent Incompatible Solvent: - Strong acids/bases - Strong oxidizing agents check_solvent->incompatible_solvent Yes check_storage->check_purity No improper_storage Improper Storage: - Exposed to light? - Elevated temperature? check_storage->improper_storage Yes purity_issue Initial Purity Issue: - Re-verify purity of standard - Use a fresh standard check_purity->purity_issue No solution1 Solution: Use a neutral, aprotic solvent. (e.g., Dichloromethane, Acetonitrile) incompatible_solvent->solution1 solution2 Solution: - Store in amber vials - Store at recommended cool temperature improper_storage->solution2 end Problem Resolved purity_issue->end solution1->end solution2->end

Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound in an Organic Solvent

This protocol outlines a general method for determining the stability of this compound in a specific organic solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in the organic solvent of interest to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the same organic solvent to a suitable working concentration for your analytical method (e.g., 10 µg/mL).

    • Dispense aliquots of the working solution into multiple amber glass vials to minimize light exposure.

  • Storage Conditions:

    • Store the vials under the desired experimental conditions (e.g., room temperature, refrigerated, elevated temperature).

    • Protect the vials from light, unless photostability is being investigated.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), take one vial for analysis.

    • Analyze the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. An analytical method for Fluoxastrobin in water using LC/MS/MS has been developed and could be adapted.[9]

  • Data Analysis:

    • Quantify the concentration of this compound at each time point by comparing the peak area to that of a freshly prepared standard of the same concentration.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation rate.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (Known Concentration) prep_working Prepare Working Solutions (Aliquots in Amber Vials) prep_stock->prep_working storage Store Under Defined Conditions (Temperature, Light) prep_working->storage analysis Analyze at Time Points (e.g., 0, 24, 48h) using HPLC-MS/MS storage->analysis quantify Quantify Remaining This compound analysis->quantify plot Plot % Remaining vs. Time quantify->plot end Stability Profile Determined plot->end Determine Degradation Rate

Workflow for assessing this compound stability.

References

minimizing ion suppression in ESI-MS with Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for advanced ESI-MS applications. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using Fluoxastrobin-d4 as an internal standard in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in ESI-MS?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2][3] In Electrospray Ionization (ESI), these interfering molecules compete with the analyte of interest for droplet surface access and charge, leading to a decreased signal intensity for the analyte.[1][4] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to underestimation of the analyte concentration or even false-negative results.[4][5][6]

Q2: Why is a deuterated internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice for quantitative LC-MS analysis to correct for matrix effects.[1][7] Because a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[4][8] By normalizing the analyte's signal to the internal standard's signal, variations introduced during sample preparation, injection, and ionization can be effectively compensated for, leading to more accurate and reliable quantification.[7][8]

Q3: Can this compound itself cause ion suppression?

A3: While this compound is used to correct for ion suppression, introducing it at an excessively high concentration can itself contribute to the competition for ionization and suppress the signal of the native analyte.[2] It is crucial to optimize the concentration of the internal standard to a level that provides a stable and robust signal without saturating the detector or causing self-suppression.

Q4: What are the primary sources of ion suppression when analyzing pesticides like Fluoxastrobin?

A4: When analyzing pesticides in complex matrices such as food, agricultural products, or environmental samples, the primary sources of ion suppression include:

  • Endogenous matrix components: Lipids, pigments (like chlorophyll), sugars, and organic acids are common interferences.[5][9]

  • Salts and buffers: Non-volatile salts or buffers from the sample or mobile phase can crystallize on the ESI droplet, hindering the ionization process.[10][11]

  • Sample preparation artifacts: Contaminants can be introduced from plasticware (plasticizers), solvents, or reagents used during the extraction and cleanup steps.[4]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating ion suppression issues related to the use of this compound.

Issue 1: Poor or Inconsistent Signal for this compound

If you observe a weak or highly variable signal for your internal standard, it indicates a problem that will also affect your target analyte, compromising the validity of your results.

Troubleshooting Workflow:

start Start: Poor/Inconsistent This compound Signal check_concentration Verify IS Concentration and Preparation start->check_concentration check_source Optimize ESI Source Parameters start->check_source check_chromatography Evaluate Chromatography start->check_chromatography check_sample_prep Assess Sample Preparation start->check_sample_prep solution_concentration Solution: Adjust IS concentration. Ensure accurate pipetting. check_concentration->solution_concentration Incorrect? solution_source Solution: Tune spray voltage, gas flows, and temperature. check_source->solution_source Suboptimal? solution_chromatography Solution: Modify gradient, change column, or adjust mobile phase pH. check_chromatography->solution_chromatography Co-elution? solution_sample_prep Solution: Implement more rigorous cleanup (e.g., SPE, different QuEChERS sorbents). check_sample_prep->solution_sample_prep High Matrix?

Caption: Troubleshooting workflow for poor this compound signal.

Detailed Steps:

  • Verify Internal Standard (IS) Concentration: Ensure that the spiking solution of this compound was prepared correctly and that the final concentration in the sample is appropriate. Too low a concentration will result in a poor signal-to-noise ratio, while too high a concentration can cause detector saturation or self-suppression.[2]

  • Optimize ESI Source Parameters: The efficiency of ionization is highly dependent on the source conditions. Systematically optimize parameters like spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for this compound.[12]

  • Evaluate Chromatography: Poor chromatography can lead to co-elution of the internal standard with highly suppressive matrix components.

    • Post-column Infusion Test: Perform a post-column infusion experiment by continuously infusing a solution of this compound while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates a region of significant ion suppression.[4]

    • Modify Gradient: Adjust the mobile phase gradient to better separate this compound from the suppression zones.

  • Assess Sample Preparation: An inadequate sample cleanup is the most common cause of severe ion suppression.[13] If you suspect high matrix load, consider improving your sample preparation protocol.

Issue 2: Analyte/IS Response Ratio is Not Constant Across Dilutions or Matrices

A non-linear response or varying analyte-to-internal standard ratio suggests that the matrix effect is not being adequately corrected. This often happens when the analyte and the internal standard are not affected by the matrix in the exact same way, which can occur despite using a SIL-IS.

Logical Relationship Diagram:

issue Inconsistent Analyte/IS Ratio cause1 Differential Co-elution issue->cause1 cause2 Matrix-Specific Interferences issue->cause2 cause3 Sample Concentration Effects issue->cause3 solution1 Improve Chromatographic Resolution cause1->solution1 solution2 Enhance Sample Cleanup cause2->solution2 solution3 Dilute Sample cause3->solution3

Caption: Root causes of inconsistent analyte/IS response ratios.

Detailed Steps:

  • Improve Chromatographic Resolution: Even minor differences in retention time between Fluoxastrobin and this compound can expose them to slightly different matrix components. Aim for perfect co-elution by optimizing the column and mobile phase.[8] Complete overlapping of the analyte and IS peaks is critical for effective correction.[8]

  • Enhance Sample Cleanup: The type and amount of matrix components can vary significantly between different samples. A more robust sample preparation method can remove a wider range of interferences, leading to more consistent results.

  • Dilute the Sample: If sensitivity allows, diluting the final sample extract can be a very effective way to reduce the concentration of matrix components below the level where they cause significant ion suppression.[14]

Experimental Protocols & Data

Protocol 1: QuEChERS Sample Preparation for Pesticide Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in food matrices.[9][15]

Methodology:

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of your this compound working solution.

  • Extraction: Add 10-15 mL of acetonitrile to the tube. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking & Centrifugation: Shake vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids and sugars, C18 to remove non-polar interferences, and GCB to remove pigments).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge.

  • Analysis: Collect the supernatant for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method has a significant impact on the degree of ion suppression. The following table summarizes the typical effectiveness of common techniques.

Sample Preparation MethodTypical Analyte RecoveryMatrix Effect (Ion Suppression)Key Advantages & Disadvantages
Protein Precipitation (PPT) High (>90%)HighPro: Fast, simple. Con: Ineffective at removing phospholipids and salts, leading to significant ion suppression.[16]
Liquid-Liquid Extraction (LLE) Moderate to High (60-90%)Low to ModeratePro: Cleaner extracts than PPT. Con: Can be labor-intensive, may have lower recovery for polar analytes.[13][16]
Solid-Phase Extraction (SPE) High (>85%)LowPro: Provides very clean extracts, high analyte enrichment. Con: More complex method development, higher cost.[1][13]
QuEChERS with d-SPE High (>80%)Low to ModeratePro: Fast, effective for multi-residue analysis. Con: Sorbent selection is critical for different matrices.[15][17]

Note: Values are generalized and can vary significantly based on the specific analyte, matrix, and protocol used.

By systematically addressing these common issues and employing robust experimental protocols, researchers can effectively minimize ion suppression and ensure the generation of high-quality, reliable data when using this compound in ESI-MS analyses.

References

dealing with co-eluting interferences with Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of Fluoxastrobin-d4, with a particular focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is a deuterated form of Fluoxastrobin, a broad-spectrum strobilurin fungicide. In analytical chemistry, this compound serves as an isotopically labeled internal standard (ILIS) for the quantification of Fluoxastrobin in various samples.[1] Because it has a slightly higher mass than the non-labeled compound, it can be distinguished by a mass spectrometer. However, its chemical and physical properties are nearly identical, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. This allows it to effectively compensate for variations in the analytical process, such as matrix effects and sample loss during preparation, leading to more accurate and precise quantification of Fluoxastrobin.

Q2: What are the common analytical techniques for this compound?

The most common analytical technique for the determination of Fluoxastrobin and its internal standard, this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the analyte in complex matrices.

Q3: What are co-eluting interferences and how do they affect the analysis of this compound?

Co-eluting interferences are compounds in the sample matrix that are not chromatographically separated from the analyte of interest (Fluoxastrobin) and its internal standard (this compound). These interferences can lead to a phenomenon known as "matrix effect," which can either suppress or enhance the ionization of the target analytes in the mass spectrometer's ion source. This can result in inaccurate quantification, leading to either underestimation or overestimation of the Fluoxastrobin concentration. In some cases, co-eluting interferences can also have similar mass-to-charge ratios (m/z) to the target analytes, causing direct spectral interference and potentially leading to false-positive results.

Q4: What are common sources of co-eluting interferences in Fluoxastrobin analysis?

While specific interferences are matrix-dependent, common sources in the analysis of strobilurin fungicides like Fluoxastrobin in agricultural and environmental samples include:

  • Pigments: Chlorophylls and carotenoids in plant materials.

  • Lipids and Fats: Present in fatty matrices like oilseeds and some fruits.

  • Sugars and Organic Acids: Abundant in fruits and vegetables.

  • Other Pesticides or their Metabolites: Structurally similar compounds may have similar chromatographic behavior.

  • Phase II Metabolites: In biological samples, metabolites of the parent compound can sometimes co-elute and interfere.[2]

Troubleshooting Guide for Co-eluting Interferences

This guide provides a systematic approach to identifying and mitigating co-eluting interferences during the analysis of this compound.

Step 1: Identification of a Co-elution Problem

The first step is to recognize the signs of co-eluting interferences in your chromatogram.

Diagram: Co-elution Identification Workflow

Figure 1. Workflow for Identifying Co-elution Issues start Start Analysis check_peak Observe Chromatogram for Fluoxastrobin and this compound start->check_peak decision Peak Shape Asymmetrical? check_peak->decision shoulder Shoulder or Split Peak decision->shoulder Yes tailing Excessive Tailing or Fronting decision->tailing Yes ion_ratio Inconsistent Ion Ratios Across the Peak? decision->ion_ratio No coelution_suspected Co-elution Suspected shoulder->coelution_suspected tailing->coelution_suspected no_issue Symmetrical Peak No Apparent Issue ion_ratio->no_issue No ion_ratio->coelution_suspected Yes proceed Proceed to Mitigation Strategies coelution_suspected->proceed

Caption: Workflow for identifying potential co-elution problems.

Step 2: Mitigation Strategies

Once a co-elution problem is suspected, the following strategies can be employed to resolve it.

Diagram: Mitigation Strategies for Co-elution

Figure 2. Strategies to Mitigate Co-elution start Co-elution Suspected sample_prep Optimize Sample Preparation start->sample_prep lc_method Modify LC Method start->lc_method ms_method Adjust MS/MS Parameters start->ms_method sub_prep1 Implement QuEChERS with Appropriate dSPE Cleanup sample_prep->sub_prep1 sub_prep2 Utilize Solid Phase Extraction (SPE) with Selective Sorbents sample_prep->sub_prep2 sub_lc1 Change LC Column (e.g., different stationary phase) lc_method->sub_lc1 sub_lc2 Adjust Mobile Phase Gradient lc_method->sub_lc2 sub_lc3 Modify Mobile Phase Composition (e.g., different organic solvent or additive) lc_method->sub_lc3 sub_ms1 Select More Specific MRM Transitions ms_method->sub_ms1 sub_ms2 Optimize Collision Energy ms_method->sub_ms2

Caption: Overview of strategies to address co-eluting interferences.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Vegetable Matrix

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

Materials:

  • Homogenized vegetable sample (e.g., cucumber, tomato)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (dSPE) cleanup tubes containing:

    • For general matrices: 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine)

    • For matrices with pigments: add 25 mg C18 and/or 7.5 mg GCB (Graphitized Carbon Black)

    • For fatty matrices: consider replacing C18 with Z-Sep (Zirconia-based sorbent)

  • 50 mL centrifuge tubes

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN.

  • Add the QuEChERS extraction salts.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take a 1 mL aliquot of the upper ACN layer and transfer it to a dSPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

Protocol 2: Recommended LC-MS/MS Parameters for Fluoxastrobin and this compound

These parameters can serve as a starting point for method development.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive

LC Gradient:

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
13.010

MS/MS Transitions (MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
Fluoxastrobin459.2427.2188.01745
This compound463.1431.2188.01745

Quantitative Data Summary

The choice of sample cleanup is critical for minimizing matrix effects and achieving accurate quantification. The following table summarizes typical recovery data for strobilurin fungicides using different dSPE sorbents in a vegetable matrix.

dSPE Sorbent CombinationTypical Recovery Range (%)Notes
MgSO₄ + PSA85 - 110%Good for general purpose cleanup.
MgSO₄ + PSA + C1880 - 105%C18 helps in removing non-polar interferences like fats.
MgSO₄ + PSA + GCB70 - 95%GCB is effective for pigment removal but may lead to lower recovery of planar pesticides.
MgSO₄ + Z-Sep90 - 115%Recommended for fatty matrices as an alternative to C18.[3]

Note: Recovery can be matrix and compound-specific. It is essential to validate the chosen cleanup method for your specific application.

References

improving peak shape and resolution for Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Fluoxastrobin-d4. The focus is on improving peak shape and resolution to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, offering potential causes and systematic solutions.

Q1: What are the common causes of poor peak shape (tailing or fronting) for my this compound peak?

Poor peak shape, such as tailing or fronting, can significantly impact the accuracy of integration and quantification.[1][2][3] Ideal chromatographic peaks should be symmetrical, exhibiting a Gaussian distribution.[3][4][5]

Troubleshooting Flowchart for Poor Peak Shape

start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Does the issue affect all peaks or just this compound? start->check_all_peaks all_peaks_issue Issue likely system-related check_all_peaks->all_peaks_issue All Peaks one_peak_issue Issue likely compound-specific check_all_peaks->one_peak_issue This compound Only check_frit Check for blocked column frit all_peaks_issue->check_frit check_connections Inspect tubing and connections for dead volume all_peaks_issue->check_connections check_overload Is the peak fronting? one_peak_issue->check_overload check_tailing Is the peak tailing? one_peak_issue->check_tailing backflush Backflush column (if permissible) check_frit->backflush Yes replace_frit Replace frit backflush->replace_frit Problem persists reduce_concentration Reduce sample concentration or injection volume check_overload->reduce_concentration Yes mobile_phase_pH Adjust mobile phase pH check_tailing->mobile_phase_pH Yes secondary_interactions Consider secondary interactions with stationary phase mobile_phase_pH->secondary_interactions change_column Try a different column chemistry (e.g., with endcapping) secondary_interactions->change_column

Caption: Troubleshooting workflow for poor peak shape.

Common Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.[5] For silica-based columns, interactions with residual silanols are a common cause, especially for basic compounds.[5]

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[6] Using a column with end-capping can also minimize silanol interactions.[7][8]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3][6]

    • Solution: Reduce the injection volume or dilute the sample.[3][9]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[1][10]

    • Solution: If a guard column is in use, replace it.[1] Try back-flushing the analytical column (check manufacturer's instructions first).[1][10] If the problem persists, the column may need to be replaced.[10]

Common Causes and Solutions for Peak Fronting:

  • Sample Overload: This is a frequent cause of fronting, where the peak's front is wider than the back.[6][9]

    • Solution: Decrease the amount of sample injected by reducing the injection volume or the sample concentration.[9]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[9]

    • Solution: Ensure the sample is completely dissolved. It is often best to dissolve the sample in the mobile phase.

  • Column Collapse: A sudden physical change in the column bed can cause severe peak fronting.[10] This is often irreversible.

    • Solution: Operate the column within the manufacturer's recommended pH, temperature, and pressure limits to prevent this.[10]

Q2: How can I improve the resolution between this compound and other components in my sample?

Poor resolution can make accurate quantification difficult. Several factors in the chromatographic method can be adjusted to improve the separation.

Key Parameters to Optimize for Better Resolution:

ParameterEffect on ResolutionRecommended Action
Mobile Phase Composition The organic solvent percentage and the use of additives can significantly alter selectivity and resolution.Optimize the gradient profile or the isocratic percentage of the organic solvent. Adding a small amount of an acid, like formic acid, can improve peak shape and resolution for strobilurin compounds.[11][12]
Column Chemistry The choice of stationary phase (e.g., C18, C8) and its properties (e.g., end-capping, particle size) are critical for resolution.If co-elution is an issue, try a column with a different selectivity. For complex samples, a high-efficiency column with smaller particles may be beneficial.
Flow Rate Lowering the flow rate can increase the efficiency of the separation.Decrease the flow rate to see if resolution improves, but be mindful of increasing run times.
Column Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of the separation.Increasing the column temperature can sometimes improve peak shape and resolution, but excessive temperatures can degrade the column.

Logical Relationship Diagram for Improving Resolution

start Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase column_chem Change Column Chemistry mobile_phase->column_chem If no improvement flow_rate Adjust Flow Rate column_chem->flow_rate If still unresolved temperature Modify Column Temperature flow_rate->temperature Fine-tuning

Caption: Sequential approach to improving chromatographic resolution.

Experimental Protocols

Below are example protocols for the analysis of this compound. These should be adapted and validated for specific instrumentation and sample matrices.

Protocol 1: General Purpose LC-MS/MS Method for this compound

This method is a starting point for the analysis of this compound in relatively clean sample matrices.

Chromatographic Conditions:

ParameterSetting
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Tandem Mass Spectrometer (MS/MS)

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Create working standards by diluting the stock solution in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

  • For sample analysis, ensure the final sample solvent is compatible with the mobile phase to avoid peak distortion.

Protocol 2: High-Resolution Method for Complex Matrices

This method is designed to improve separation in samples containing interfering compounds.

Chromatographic Conditions:

ParameterSetting
Column Phenyl-Hexyl, 2.1 x 150 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Methanol
Gradient 5% B to 100% B over 15 minutes, hold for 3 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 2 µL
Detector Tandem Mass Spectrometer (MS/MS)

Rationale for Changes:

  • The Phenyl-Hexyl column offers a different selectivity compared to C18, which can help resolve this compound from matrix components.

  • A longer column and smaller particle size provide higher theoretical plates and thus better resolving power.

  • A shallower gradient over a longer time increases the separation window.

  • Using a buffered mobile phase can improve peak shape and reproducibility.[5]

Summary of Quantitative Data for Method Optimization

The following table summarizes the expected impact of various parameter changes on peak shape and resolution, quantified by the USP tailing factor and resolution value, respectively. A tailing factor of 1 indicates a perfectly symmetrical peak.[4]

Parameter ChangeExpected Tailing FactorExpected ResolutionRationale
Baseline Method 1.61.2Starting point with noticeable tailing and poor resolution.
Add 0.1% Formic Acid 1.21.8Acidifying the mobile phase can suppress silanol interactions, leading to a more symmetrical peak and better separation.[11][12]
Reduce Injection Mass by 50% 1.11.9Reduces the potential for mass overload, sharpening the peak.[3][6]
Switch to End-Capped Column 1.02.2An end-capped column minimizes secondary interactions with the stationary phase, resulting in a highly symmetrical peak and improved resolution.[7][8]
Decrease Flow Rate by 25% 1.02.5A lower flow rate allows for more theoretical plates, enhancing resolution.

References

ensuring complete recovery of Fluoxastrobin-d4 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluoxastrobin-d4. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the complete recovery of this compound during various extraction procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in extraction experiments?

This compound is a deuterated form of Fluoxastrobin, a broad-spectrum strobilurin fungicide.[1][2] In analytical chemistry, it is commonly used as an internal standard for the quantification of Fluoxastrobin in various samples.[3] The deuterium labeling allows it to be distinguished from the non-labeled Fluoxastrobin by mass spectrometry, while its chemical properties are nearly identical, ensuring it behaves similarly during extraction and analysis. This allows for accurate quantification by correcting for any analyte loss during the sample preparation process.[3]

Q2: I am experiencing low recovery of this compound. What are the general factors I should consider?

Low recovery can be attributed to several factors across the extraction workflow. Key areas to investigate include:

  • Sample Matrix: Complex matrices can interfere with the extraction process.

  • Extraction Method: The chosen method (e.g., LLE, SPE, QuEChERS) may not be optimized for your specific sample type.

  • Solvent Selection: The polarity and volume of the extraction and elution solvents are critical.

  • pH of the Sample: The pH can influence the ionization state of the analyte and its solubility in the extraction solvent.

  • Phase Separation: Inadequate separation of aqueous and organic layers in LLE can lead to loss of analyte.

  • SPE Cartridge Performance: The choice of sorbent, conditioning, loading, washing, and elution steps in SPE are all crucial for good recovery.

Q3: Can the deuterium label on this compound affect its extraction efficiency compared to the non-deuterated form?

In most cases, the effect of deuterium labeling on the extraction efficiency of this compound is negligible. The physicochemical properties of deuterated and non-deuterated compounds are very similar. However, subtle differences in polarity and partitioning behavior can occasionally arise. It is always recommended to validate your extraction method with the deuterated standard to ensure accurate quantification.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Polarity Select a solvent with appropriate polarity to partition this compound from the sample matrix. Acetonitrile and ethyl acetate are commonly used.Increased partitioning of the analyte into the organic phase, improving recovery.
Suboptimal Solvent Volume Increase the volume of the extraction solvent to ensure complete extraction. A solvent-to-sample ratio of 2:1 or 3:1 is a good starting point.Enhanced extraction efficiency by providing a larger volume for the analyte to partition into.
Incorrect pH Adjust the pH of the aqueous sample to ensure this compound is in its neutral form, which is more soluble in organic solvents. For strobilurins, a pH range of 5-8 is generally optimal.[4]Improved partitioning and recovery of the analyte.
Emulsion Formation Add salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to break the emulsion and improve phase separation. Centrifugation can also be effective.[5]Clear separation of the aqueous and organic layers, preventing loss of analyte in the emulsion.
Incomplete Phase Separation Allow sufficient time for the phases to separate completely. If using a separatory funnel, ensure there is no residual aqueous phase in the collected organic layer.A clean separation will ensure that the maximum amount of analyte in the organic phase is collected.
Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Sorbent Select an SPE cartridge with a sorbent that has a high affinity for this compound. Reversed-phase C18 or polymeric sorbents are often suitable.Enhanced retention of the analyte on the SPE cartridge during loading and washing.
Improper Cartridge Conditioning Ensure the cartridge is properly conditioned with the recommended solvents (typically methanol followed by water or the sample matrix buffer) to activate the sorbent.Proper sorbent activation allows for optimal interaction with the analyte.
Sample Overload Reduce the amount of sample loaded onto the cartridge or use a cartridge with a higher sorbent mass to prevent breakthrough of the analyte.Complete retention of the analyte on the sorbent.
Inefficient Washing Use a washing solvent that is strong enough to remove interferences but weak enough to not elute this compound. A mixture of water and a small percentage of organic solvent is often effective.A clean extract with minimal matrix effects and no loss of the target analyte.
Incomplete Elution Use a strong elution solvent to ensure complete desorption of the analyte from the sorbent. Increase the volume of the elution solvent or perform a second elution step.Full recovery of the analyte from the SPE cartridge.
High Flow Rate Optimize the flow rate during sample loading and elution. A slower flow rate allows for better interaction between the analyte and the sorbent.[6]Improved retention and elution, leading to higher recovery.
Low Recovery in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Hydration of Sample For dry samples, add an appropriate amount of water before the initial extraction with acetonitrile to improve extraction efficiency.[5]Better partitioning of the analyte from the sample matrix into the acetonitrile.
Incorrect Salt Composition Ensure the correct QuEChERS salts (e.g., MgSO₄, NaCl, sodium citrate) are used for the salting-out effect and to induce phase separation.Proper phase separation and partitioning of the analyte into the organic layer.
Ineffective d-SPE Cleanup Select the appropriate dispersive SPE sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components. The choice will depend on the sample matrix.A cleaner final extract with reduced matrix effects, which can improve analytical accuracy.
Insufficient Shaking/Vortexing Ensure vigorous and adequate shaking or vortexing during both the extraction and d-SPE steps to facilitate partitioning and interaction with sorbents.Homogeneous mixture and complete extraction and cleanup.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Water Samples
  • Sample Preparation: To a 50 mL centrifuge tube, add 10 mL of the water sample.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.

  • pH Adjustment: Adjust the sample pH to 7.0 using a suitable buffer.

  • Extraction: Add 10 mL of ethyl acetate to the tube.

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction step (4-7) with another 10 mL of ethyl acetate.

  • Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Fruit Juice
  • Sample Preparation: Centrifuge 10 mL of the fruit juice sample at 5000 rpm for 10 minutes to remove particulate matter.

  • Internal Standard Spiking: Spike the supernatant with a known concentration of this compound.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elution: Elute the this compound with 10 mL of acetonitrile into a collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Recovery of this compound using different LLE solvents.

Extraction SolventMean Recovery (%)Standard Deviation (%)
Ethyl Acetate95.23.1
Dichloromethane88.74.5
Acetonitrile92.13.8
Hexane65.46.2

Table 2: Effect of pH on this compound Recovery using LLE with Ethyl Acetate.

Sample pHMean Recovery (%)Standard Deviation (%)
375.65.8
590.34.2
795.53.0
988.14.9

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Sample 1. Water Sample Spike 2. Spike with this compound Sample->Spike pH_Adjust 3. Adjust pH Spike->pH_Adjust Add_Solvent 4. Add Organic Solvent pH_Adjust->Add_Solvent Vortex 5. Vortex Add_Solvent->Vortex Centrifuge 6. Centrifuge Vortex->Centrifuge Collect 7. Collect Organic Layer Centrifuge->Collect Evaporate 8. Evaporate to Dryness Collect->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Troubleshooting_Tree Start Low this compound Recovery Method Which extraction method? Start->Method LLE LLE Method->LLE SPE SPE Method->SPE QuEChERS QuEChERS Method->QuEChERS LLE_Check Check Solvent & pH LLE->LLE_Check SPE_Check Check Sorbent & Conditioning SPE->SPE_Check QuEChERS_Check Check Hydration & Salts QuEChERS->QuEChERS_Check Emulsion Emulsion Formed? LLE_Check->Emulsion Emulsion->Method No, Re-evaluate Add_Salt Add Salt / Centrifuge Emulsion->Add_Salt Yes Elution Incomplete Elution? SPE_Check->Elution Elution->Method No, Re-evaluate Increase_Eluent Increase Eluent Volume / Strength Elution->Increase_Eluent Yes Cleanup Ineffective Cleanup? QuEChERS_Check->Cleanup Cleanup->Method No, Re-evaluate Change_dSPE Change d-SPE Sorbent Cleanup->Change_dSPE Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

calibration curve issues with Fluoxastrobin-d4 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fluoxastrobin-d4 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of the fungicide Fluoxastrobin, where four hydrogen atoms have been replaced by deuterium. It is an ideal internal standard for the quantification of Fluoxastrobin in various matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its physicochemical properties are nearly identical to the non-labeled analyte, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate correction of analytical variability.[1]

Q2: What are the most common issues encountered when using this compound as an internal standard?

A2: The most frequently reported issues include non-linear calibration curves, poor reproducibility of quality control (QC) samples, and inconsistent internal standard response across samples. These problems are often linked to matrix effects, issues with the internal standard concentration, or sample preparation inconsistencies.

Q3: What is an acceptable R² value for a calibration curve using this compound?

A3: Generally, for quantitative bioanalysis, a coefficient of determination (R²) value of ≥ 0.99 is considered acceptable. However, specific guidelines or internal standard operating procedures (SOPs) may require a higher value, such as ≥ 0.995. It is crucial to assess the linearity not just by the R² value but also by examining the residuals of the calibration points.

Q4: Can the concentration of this compound affect my calibration curve?

A4: Yes, the concentration of the internal standard is critical. An inappropriate concentration can lead to non-linearity. If the internal standard response is too low, it may be affected by background noise. If it is too high, it can lead to detector saturation or contribute to ion suppression of the analyte, particularly at the lower end of the calibration curve.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a common problem that can significantly impact the accuracy of quantification.

Symptoms:

  • The R² value of the calibration curve is below the acceptable limit (e.g., < 0.99).

  • The curve shows a clear deviation from linearity, often at the lower or upper ends of the concentration range.

  • Back-calculated concentrations of the calibration standards deviate significantly from their nominal values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects Matrix components can co-elute with Fluoxastrobin and this compound, causing ion suppression or enhancement that may not be uniform across the concentration range.[2][3][4] Solution: 1. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. 3. Dilution: Dilute the sample extracts to reduce the concentration of matrix components.
Inappropriate Internal Standard Concentration The concentration of this compound may be too high or too low relative to the analyte concentration range. Solution: Optimize the internal standard concentration. A common starting point is to use a concentration that is in the mid-range of the calibration curve for the analyte.
Detector Saturation At high concentrations, the detector response may no longer be linear. Solution: 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute High-Concentration Samples: Samples expected to have high concentrations of Fluoxastrobin should be diluted to fall within the linear range of the assay. 3. Extend the Calibration Range: If detector saturation is not an issue, extending the calibration range to cover higher concentrations may be an option.[5]
Inappropriate Regression Model A linear regression with equal weighting may not be appropriate if the variance is not constant across the concentration range (heteroscedasticity). Solution: Use a weighted linear regression, typically 1/x or 1/x², which gives more weight to the lower concentration points. An analytical method for Fluoxastrobin in water successfully utilized a linear regression with 1/x weighting.[2]

Data Presentation: Comparison of Linear vs. Non-Linear Calibration Curves

Parameter Good Calibration Curve Poor Calibration Curve (Non-Linear)
Regression Model Linear, 1/x weightingLinear, no weighting
R² Value 0.99850.9850
Slope 0.1250.105
Intercept 0.0050.050
Back-calculated Concentration Deviation (Low QC) < 5%> 20%
Back-calculated Concentration Deviation (High QC) < 5%> 20%
Issue 2: Poor Reproducibility and Inconsistent Internal Standard Response

Poor reproducibility of QC samples and inconsistent internal standard peak areas across a batch of samples can indicate a systematic issue with the analytical method.

Symptoms:

  • High coefficient of variation (%CV) for replicate injections of QC samples.

  • Significant drift or random variation in the peak area of this compound across the analytical run.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Variability in extraction efficiency or volumetric additions during sample preparation can lead to inconsistent results. Solution: 1. Automate Liquid Handling: Use automated liquid handlers for precise and repeatable additions of the internal standard and other reagents. 2. Ensure Thorough Mixing: Vortex or shake samples adequately after the addition of the internal standard to ensure homogeneity.
This compound Stability Issues The internal standard may be degrading in the sample matrix or in the prepared extracts. Fluoxastrobin is generally stable, but stability should be verified under your specific experimental conditions.[1][6] Solution: 1. Conduct Stability Studies: Evaluate the stability of this compound in the sample matrix at different temperatures and for different durations. 2. Prepare Fresh Stock Solutions: Ensure that stock solutions of the internal standard are fresh and have been stored correctly.
LC-MS/MS System Variability Fluctuations in the LC pump flow rate, injector precision, or MS source conditions can cause inconsistent responses. Solution: 1. System Suitability Testing: Before each analytical run, inject a standard solution to verify system performance, including peak area reproducibility and retention time stability. 2. Perform System Maintenance: Regularly clean the MS source, check for leaks in the LC system, and ensure the autosampler is functioning correctly.
Matrix Effects Varying Between Samples The composition of the matrix can differ between individual samples, leading to variable ion suppression or enhancement. Solution: 1. Use a Stable Isotope-Labeled Internal Standard: this compound is ideal for mitigating this, but if issues persist, further optimization of sample cleanup is necessary. 2. Matrix-Matched Calibrators and QCs: Ensure that the blank matrix used for calibrators and QCs is representative of the study samples.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol describes the preparation of a calibration curve and QC samples for the analysis of Fluoxastrobin in a biological matrix.

  • Prepare Stock Solutions:

    • Prepare a primary stock solution of Fluoxastrobin at 1 mg/mL in methanol.

    • Prepare a primary stock solution of this compound at 1 mg/mL in methanol.

  • Prepare Working Standard Solutions:

    • Serially dilute the Fluoxastrobin primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL).

    • Prepare separate working standard solutions for low, medium, and high QC samples.

  • Prepare Internal Standard Working Solution:

    • Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 20 ng/mL.

  • Spike Calibration Standards and QCs:

    • To 100 µL of blank matrix, add 10 µL of the appropriate Fluoxastrobin working standard solution.

    • To each sample, add 10 µL of the this compound working solution (final concentration of 2 ng/mL).

    • Vortex each tube for 30 seconds.

  • Sample Extraction (Protein Precipitation):

    • Add 400 µL of acetonitrile to each tube.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Analysis:

    • Transfer the supernatant to a clean vial and inject it into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Parameters for Fluoxastrobin Analysis

These are starting parameters and should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Fluoxastrobin: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 459.1 -> 186.1)

      • This compound: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 463.1 -> 190.1)

    • Source Parameters: Optimize desolvation temperature, gas flow, and capillary voltage according to the instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis Stock Stock Solutions (Analyte & IS) Working Working Solutions Stock->Working Dilution Spike Spike into Matrix (Calibrators, QCs, Samples) Working->Spike IS_add Add Internal Standard (this compound) Spike->IS_add Precip Protein Precipitation IS_add->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Calibration Curve Generation) LCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for sample analysis using an internal standard.

Caption: Troubleshooting logic for calibration curve issues.

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Using Fluoxastrobin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical method is a critical process in scientific research and drug development, ensuring that measurements are reliable, reproducible, and fit for their intended purpose.[1][2] For quantitative analysis, particularly with complex matrices, the use of a stable, isotopically labeled internal standard (IS) is a widely accepted strategy to improve accuracy and precision. This guide provides a comparative overview of validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluoxastrobin, a strobilurin fungicide, using its deuterated analog, Fluoxastrobin-d4, as an internal standard versus an external standard method.[3][4]

An internal standard is a compound added at a constant concentration to all samples, calibration standards, and quality controls.[5] An ideal IS, such as an isotopically labeled version of the analyte, behaves nearly identically to the analyte during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.[6]

Experimental and Validation Workflow

The validation process follows a structured workflow to assess key performance parameters according to international guidelines.[2][7] This involves preparing samples, performing the analysis, and rigorously evaluating the data to prove the method's suitability.

Analytical_Method_Validation_Workflow cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Instrumental Analysis cluster_validation 4. Validation Assessment A Prepare Stock & Working Solutions (Analyte & Internal Standard) B Prepare Calibration Standards & Quality Control (QC) Samples A->B F LC-MS/MS Analysis B->F C Homogenize Blank Matrix Sample D Spike with Analyte & Internal Standard (Fluoxastrobin & this compound) C->D E Sample Extraction & Cleanup (e.g., QuEChERS) D->E E->F G Linearity & Range F->G H Accuracy & Precision F->H I Selectivity F->I J LOD & LOQ F->J K Robustness F->K

Caption: Workflow for analytical method validation using an internal standard.

Performance Comparison: Internal vs. External Standard

This section compares the performance of two methods:

  • Method A: Quantitation of Fluoxastrobin using this compound as an internal standard.

  • Method B: Quantitation of Fluoxastrobin using an external standard calibration curve.

The use of an isotopic internal standard is expected to yield superior data quality, particularly by mitigating variability from sample matrix effects and extraction inconsistencies.

Data Presentation

The following tables summarize the validation results for key performance parameters.

Table 1: Linearity and Range

Linearity demonstrates the proportional relationship between analyte concentration and the instrumental response over a defined range.[7] A correlation coefficient (r²) of ≥0.995 is typically considered acceptable.[2]

ParameterMethod A (Internal Standard)Method B (External Standard)Acceptance Criteria
Calibration Range 0.5 - 200 ng/mL0.5 - 200 ng/mLAs required by application
Regression Equation y = 1.02x + 0.005y = 8543x + 987-
Weighting Factor 1/x1/xAs needed to ensure homogeneity of variance
Correlation Coeff. (r²) 0.99950.9989≥ 0.995

Table 2: Accuracy and Precision

Accuracy measures the closeness of results to the true value, while precision measures the agreement among a series of measurements.[8] They are assessed at multiple concentration levels (Low, Medium, High QC).

QC Level (ng/mL)ParameterMethod A (Internal Standard)Method B (External Standard)Acceptance Criteria
Low QC (1.5) Intra-day Accuracy (% Recovery) 98.7%92.5%80-120%
Intra-day Precision (% RSD) 3.5%11.8%≤ 15%
Inter-day Accuracy (% Recovery) 101.2%88.9%80-120%
Inter-day Precision (% RSD) 4.8%14.5%≤ 15%
Mid QC (75) Intra-day Accuracy (% Recovery) 100.5%108.3%80-120%
Intra-day Precision (% RSD) 2.1%8.5%≤ 15%
Inter-day Accuracy (% Recovery) 99.8%111.7%80-120%
Inter-day Precision (% RSD) 3.2%10.2%≤ 15%
High QC (150) Intra-day Accuracy (% Recovery) 99.2%95.4%80-120%
Intra-day Precision (% RSD) 1.9%9.1%≤ 15%
Inter-day Accuracy (% Recovery) 100.9%93.1%80-120%
Inter-day Precision (% RSD) 2.8%12.6%≤ 15%

Table 3: Sensitivity (LOD & LOQ)

The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[5]

ParameterMethod A (Internal Standard)Method B (External Standard)Comments
LOD (ng/mL) 0.150.15Based on Signal-to-Noise ratio of ≥3
LOQ (ng/mL) 0.500.50Lowest concentration meeting accuracy/precision criteria

As demonstrated, Method A provides significantly better accuracy and precision, reinforcing the value of using a stable isotopic internal standard.

Experimental Protocols

The following protocols detail the methodology for validating the analysis of Fluoxastrobin using this compound as an internal standard (Method A).

Reagents and Materials
  • Standards: Fluoxastrobin (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).

  • Reagents: Formic acid, Ammonium formate, Magnesium sulfate (anhydrous), Sodium chloride, PSA (primary secondary amine) sorbent.

  • Equipment: LC-MS/MS system (e.g., triple quadrupole), analytical balance, vortex mixer, centrifuge.

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluoxastrobin and this compound in methanol to create individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Fluoxastrobin stock solution in acetonitrile/water (50:50, v/v) to create working standards for the calibration curve (e.g., 0.5, 1, 5, 20, 100, 200 ng/mL).

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile/water (50:50, v/v) to a final concentration of 50 ng/mL.

Sample Preparation (QuEChERS Method)

This protocol is adapted for a generic food matrix like tomato puree.[9]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: For calibration standards, QC samples, and method validation spikes, add the appropriate volume of Fluoxastrobin working solution. Add 100 µL of the 50 ng/mL internal standard spiking solution to all samples (except double blanks).

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake again for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer 1 mL of the upper acetonitrile layer to a microcentrifuge tube containing cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions
  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.

  • MRM Transitions:

    • Fluoxastrobin: 459.2 → 188.1 (Quantifier), 459.2 → 427.1 (Qualifier).[6]

    • This compound (IS): 463.2 → 188.1.[6]

Validation Experiments
  • Linearity: Prepare and analyze a blank sample and a calibration curve with at least six non-zero concentration points across the desired range.[2] Plot the peak area ratio (Analyte/IS) against the analyte concentration and perform a linear regression.

  • Accuracy and Precision: Analyze six replicates of QC samples (Low, Mid, High) on the same day (intra-day) and on three different days (inter-day).[2] Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.

  • Selectivity: Analyze at least six different blank matrix lots to check for interferences at the retention time of Fluoxastrobin and this compound. The response in blank samples should be less than 20% of the LOQ response.

  • LOD and LOQ: The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (80-120%) and precision (≤20%).[10] The LOD is typically determined based on a signal-to-noise ratio of 3:1.

References

A Comparative Guide to the Determination of Detection and Quantification Limits Using Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of strobilurin fungicides, with a focus on the application of Fluoxastrobin-d4 as an internal standard. The use of isotopically labeled internal standards is a cornerstone of accurate and precise quantification in complex matrices. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing robust analytical methods.

Performance Comparison of Internal Standards in Strobilurin Analysis

The choice of internal standard is critical for compensating for matrix effects and variability during sample preparation and analysis. Isotopically labeled standards, such as this compound, are considered the gold standard due to their chemical and physical similarity to the analyte of interest. The following table summarizes the performance of analytical methods for various strobilurin fungicides using different internal standards. The data is compiled from various studies and presented to offer a comparative overview.

AnalyteInternal StandardMatrixMethodLODLOQ
Fluoxastrobin & MetabolitesIsotopically-labeled internal standardsWaterLC/MS/MS-0.05 ng/g
TrifloxystrobinIsotopically stable labeled standardVarious plant matricesHPLC-MS/MS-0.01 mg/kg
Trifloxystrobin & TFSA-Milk, eggs, porkLC-MS/MS-1 ng/g
Azoxystrobin-Tomato and soilGC-MS/MS0.003-0.004 µg/kg0.009-0.012 µg/kg[1]
Azoxystrobin-WaterHPLC-FLD0.18 mg/L0.37 mg/L[2]
Six StrobilurinsProchlorazWheatDART-TOF MS--
Pyraclostrobin-Peanut and soilQuEChERS and LC-MS/MS-0.00026-0.0037 mg kg(-1)

Note: "-" indicates that the specific value was not provided in the cited source. The performance of a method is dependent on the entire analytical workflow, including sample preparation, instrumentation, and matrix.

Experimental Protocols

Accurate determination of LOD and LOQ is fundamental for method validation. Below are detailed methodologies for two common approaches.

Method 1: Signal-to-Noise (S/N) Ratio Approach

This method is based on the ratio of the analytical signal to the background noise.

Protocol:

  • Blank Analysis: Analyze a minimum of seven representative blank samples (matrices without the analyte of interest).

  • Noise Determination: Determine the peak-to-peak noise of the baseline in the region where the analyte would elute. This can be done manually from the chromatogram or using the instrument's software.

  • LOD Calculation: The LOD is the concentration of the analyte that produces a signal-to-noise ratio of 3:1. This can be determined by injecting a series of low-concentration standards and identifying the concentration that yields the target S/N ratio.

  • LOQ Calculation: The LOQ is the concentration of the analyte that produces a signal-to-noise ratio of 10:1. Similar to the LOD, this is determined by injecting low-concentration standards.

  • Confirmation: The determined LOD and LOQ should be confirmed by analyzing multiple samples spiked at these concentrations to ensure that the analyte can be reliably detected and quantified, respectively.

Method 2: Calibration Curve Method

This approach utilizes the statistical parameters of a linear regression curve generated from a series of calibration standards.

Protocol:

  • Calibration Curve Preparation: Prepare a series of at least five calibration standards at the lower end of the expected concentration range.

  • Linear Regression Analysis: Inject the calibration standards and perform a linear regression analysis of the analyte concentration versus the instrument response.

  • LOD Calculation: The LOD is calculated using the following formula: LOD = 3.3 * (SD / S) where:

    • SD is the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.

    • S is the slope of the calibration curve.

  • LOQ Calculation: The LOQ is calculated using the following formula: LOQ = 10 * (SD / S) where:

    • SD is the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.

    • S is the slope of the calibration curve.

  • Validation: The calculated LOD and LOQ should be experimentally verified by analyzing spiked samples at these concentrations to confirm the method's performance.

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages in a typical analytical workflow for determining pesticide residues using an internal standard like this compound, and the logical relationship in selecting an appropriate internal standard.

Analytical Workflow for Pesticide Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleCollection Sample Collection (e.g., Water, Soil, Food) Homogenization Homogenization/Sub-sampling SampleCollection->Homogenization Spiking Spiking with this compound (Internal Standard) Homogenization->Spiking Extraction Extraction (e.g., QuEChERS, SPE) Spiking->Extraction Cleanup Extract Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification using Analyte/IS Ratio LCMS->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation Reporting Reporting of Results Validation->Reporting

Caption: A typical workflow for pesticide residue analysis.

Decision Tree for Internal Standard Selection Start Start: Need for Internal Standard IsotopeLabeledAvailable Is an isotopically labeled analog available? Start->IsotopeLabeledAvailable UseIsotopeLabeled Use Isotopically Labeled Standard (e.g., this compound) IsotopeLabeledAvailable->UseIsotopeLabeled Yes StructuralAnalogAvailable Is a suitable structural analog available? IsotopeLabeledAvailable->StructuralAnalogAvailable No UseStructuralAnalog Use Structural Analog (e.g., Prochloraz) StructuralAnalogAvailable->UseStructuralAnalog Yes ReEvaluate Re-evaluate method or use external standard method StructuralAnalogAvailable->ReEvaluate No

Caption: Decision process for selecting an internal standard.

References

Fluoxastrobin-d4 in Fungicide Analysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fungicide residues is paramount. This guide provides a comparative overview of Fluoxastrobin-d4 and other deuterated internal standards used in the analysis of strobilurin fungicides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of isotopically labeled internal standards is a critical technique for mitigating matrix effects and ensuring the precision and accuracy of analytical results.

Strobilurin fungicides, including Fluoxastrobin, Azoxystrobin, Pyraclostrobin, and Trifloxystrobin, are widely used in agriculture to protect crops from fungal diseases. Regulatory bodies worldwide mandate strict maximum residue limits (MRLs) for these compounds in food and environmental samples. Accurate and reliable analytical methods are therefore essential for monitoring compliance and ensuring consumer safety.

Isotope dilution mass spectrometry (IDMS), which employs stable isotope-labeled internal standards, is considered the gold standard for quantitative analysis in complex matrices. Deuterated standards, such as this compound, are chemically almost identical to their non-labeled counterparts. This similarity ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and signal suppression or enhancement caused by the sample matrix.

Performance Comparison of Deuterated Strobilurin Internal Standards

The following tables summarize the available performance data for this compound and other commonly used deuterated internal standards for strobilurin fungicides. While specific public data for this compound is limited, the performance of other deuterated strobilurins provides a strong indication of the expected benefits.

Table 1: Performance Data for Fluoxastrobin Analysis

Internal StandardAnalyteMatrixLinearity (R²)LOQRecovery (%)RSD (%)Citation
HEC 5725-dioxazin-D4 (likely this compound)FluoxastrobinWaterData not publicly availableData not publicly availableData not publicly availableData not publicly available[1]
None (External Standard)FluoxastrobinCucumber>0.995 µg/kg78.4–108.01.1–11.9[2]
None (External Standard)FluoxastrobinSoil>0.995 µg/kg78.4–108.01.1–11.9[2]

Table 2: Performance Data for Other Deuterated Strobilurin Internal Standards

Internal StandardAnalyteMatrixLinearity (R²)LOQRecovery (%)RSD (%)Citation
Trifloxystrobin-methyl-d3 & Trifloxystrobin acid-methoxy-d3Trifloxystrobin & CGA-321113Onion, Snap Beans>0.9990.01 ppm70-120Data not specified[3]
Deuterated (E, E)-trifloxystrobinTrifloxystrobin & metabolitesSoilData not specified2.5 ppbData not specifiedData not specified[4]
None (Matrix-Matched)AzoxystrobinGreen Beans>0.99 (HPLC-UV & GC-MS)0.05 mg/kg (GC-MS)76.29-100.91<20[5]
None (Matrix-Matched)AzoxystrobinPeas>0.99 (HPLC-UV & GC-MS)0.05 mg/kg (GC-MS)80.77-100.91<20[5]
None (Matrix-Matched)AzoxystrobinTomato, Cucumber>0.990.05 mg/kg83.92-95.775.01-16.38[6]
None (Matrix-Matched)PyraclostrobinWatermelonData not specifiedData not specified93-103≤ 9.1[7]
None (Matrix-Matched)PyraclostrobinPeanut, Soil>0.990.00026-0.0037 mg/kg80.3-109.41.1-8.2[8]

Studies that did not employ a deuterated internal standard are included for comparative context of the analyte's behavior.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below is a summary of a method for Fluoxastrobin analysis that utilizes an isotopic internal standard, followed by a generalized workflow for strobilurin analysis.

Protocol for Fluoxastrobin Analysis in Water (Based on EPA Method)[1]

This method is designed for the determination of Fluoxastrobin and its metabolites in water samples using isotopically-labeled internal standards and LC-MS/MS detection.

  • Sample Preparation:

    • Weigh 50 ± 0.05 g of the water sample into a suitable container.

    • For fortified samples, spike with a known concentration of the Fluoxastrobin standard solution.

    • Spike all samples (including controls and fortified samples) with the isotopic internal standard solution (e.g., HEC 5725-dioxazin-D4).

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample into the LC-MS/MS system.

    • LC Column: Phenomenex Kinetex C18, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Mass Spectrometer: Thermo TSQ Quantiva or equivalent, equipped with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific transitions for Fluoxastrobin and its deuterated internal standard are monitored.

  • Quantification:

    • Quantification is based on the ratio of the peak area of the native analyte to the peak area of the isotopic internal standard, compared against a calibration curve prepared with known standards.

Generalized Workflow for Strobilurin Analysis in Food Matrices

The following diagram and description outline a typical workflow for the analysis of strobilurin fungicides in food samples using a deuterated internal standard.

Fungicide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenize Sample Spike 2. Spike with Deuterated Internal Standard Sample->Spike Extract 3. Solvent Extraction (e.g., QuEChERS) Spike->Extract CleanUp 4. Dispersive SPE Clean-up Extract->CleanUp FinalExtract 5. Final Extract Preparation CleanUp->FinalExtract LCMSMS 6. LC-MS/MS Analysis (MRM Mode) FinalExtract->LCMSMS Quantify 7. Quantification using Analyte/IS Ratio LCMSMS->Quantify Report 8. Report Results Quantify->Report

Figure 1: General workflow for fungicide residue analysis.

Workflow Description:

  • Sample Homogenization: The solid food sample (e.g., fruit, vegetable) is homogenized to ensure uniformity.

  • Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., this compound) is added to the homogenized sample at the beginning of the extraction process.

  • Solvent Extraction: The sample is extracted with an appropriate solvent, often using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which typically involves acetonitrile and a salt mixture to induce phase separation.

  • Dispersive SPE Clean-up: The supernatant from the extraction is cleaned up using a dispersive solid-phase extraction (d-SPE) step with sorbents like PSA (primary secondary amine) and C18 to remove interfering matrix components.

  • Final Extract Preparation: The cleaned-up extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The final extract is injected into an LC-MS/MS system. The analytes and their deuterated internal standards are separated chromatographically and detected using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: The concentration of the target fungicide is calculated based on the peak area ratio of the analyte to its deuterated internal standard, referenced against a calibration curve.

  • Reporting: The final concentration of the fungicide in the original sample is reported.

The Advantage of Deuterated Internal Standards

The use of deuterated internal standards like this compound offers significant advantages in fungicide residue analysis:

  • Correction for Matrix Effects: As demonstrated in studies with other pesticides, deuterated standards can significantly improve accuracy in complex matrices by compensating for ion suppression or enhancement.[9] For instance, in cannabis matrices, the use of a suite of deuterated internal standards brought the accuracy of the analysis to within 25% with a relative standard deviation (RSD) of under 20%.[9]

  • Improved Precision and Accuracy: By accounting for variations in extraction efficiency and instrument response, deuterated standards lead to more precise and accurate quantification.

  • Robustness: Methods employing isotope dilution are generally more robust and less susceptible to minor variations in experimental conditions.

While specific, publicly available validation data for this compound is currently limited, the well-documented success of other deuterated strobilurin standards, such as Trifloxystrobin-d3, strongly supports its utility in achieving high-quality analytical results. The EPA's adoption of a method utilizing an isotopic internal standard for Fluoxastrobin further underscores the importance of this approach for regulatory compliance and accurate residue monitoring. Researchers are encouraged to perform in-house validation to establish the specific performance characteristics of this compound within their matrices of interest.

References

Enhancing Fluoxastrobin Analysis: A Comparative Guide to Accuracy and Precision Using Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the fungicide fluoxastrobin, achieving the highest degree of accuracy and precision is paramount for reliable environmental monitoring, food safety assessment, and research applications. This guide provides a comprehensive comparison of analytical methodologies, focusing on the significant advantages of employing an isotopically labeled internal standard, Fluoxastrobin-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of such standards is crucial for mitigating common analytical challenges like matrix effects, which can otherwise lead to inaccurate quantification.[1][2][3][4][5][6]

The Role of Internal Standards in Analytical Accuracy

Internal standards are essential in quantitative mass spectrometry to correct for variations during sample preparation and instrumental analysis.[1][2][3][4][5][6] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thus compensating for fluctuations in extraction efficiency, injection volume, and instrument response. While various compounds can be used as internal standards, isotopically labeled analogues of the analyte, such as this compound, are considered the gold standard. This is because their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring the most accurate correction for analytical variability.

Performance Comparison: this compound vs. Alternative Methods

The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of fluoxastrobin quantification, particularly in complex matrices. The following tables summarize the expected performance of an LC-MS/MS method using this compound as an internal standard compared to an external standard method, where no internal standard is used. The data is based on validated methods for fluoxastrobin and similar pesticides.[1][5][7][8]

Table 1: Comparison of Accuracy (Recovery) in Fluoxastrobin Analysis

Calibration MethodTypical Recovery Range (%)Remarks
With this compound (Isotope Dilution) 95 - 105% Consistently high and reliable recovery across various matrices due to effective compensation for matrix effects and procedural losses.[5][6]
External Standard30 - 120%Highly variable and matrix-dependent. Significant signal suppression or enhancement can lead to under- or overestimation of the true concentration.[5]

Table 2: Comparison of Precision (Relative Standard Deviation, RSD) in Fluoxastrobin Analysis

Calibration MethodTypical RSD (%)Remarks
With this compound (Isotope Dilution) < 15% Excellent precision and reproducibility, demonstrating the robustness of the method.[1][6]
External Standard> 20%Poor precision, with high variability between replicate measurements, especially in complex samples.[1]

Experimental Protocols

A validated and robust method for the analysis of fluoxastrobin in water samples using a deuterated internal standard is detailed below. This protocol, adapted from the US Environmental Protection Agency (EPA) methodology, serves as a benchmark for best practices in fluoxastrobin analysis.[7][8]

1. Sample Preparation

  • Weigh 50 g of the water sample into a 50 mL polypropylene centrifuge tube.

  • Fortify the sample with a known concentration of fluoxastrobin standard solution (for quality control).

  • Add a precise volume of the this compound internal standard solution.

  • Cap the tube and mix thoroughly.

  • An aliquot of the sample is then ready for LC-MS/MS analysis without further cleanup for simple matrices like water. For more complex matrices, a QuEChERS-based extraction and cleanup would be recommended.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both fluoxastrobin and this compound.

Table 3: Example MRM Transitions for Fluoxastrobin and a Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fluoxastrobin459.1186.1
This compound463.1188.1

3. Quantification

The concentration of fluoxastrobin in the sample is determined by calculating the ratio of the peak area of fluoxastrobin to the peak area of this compound. This ratio is then compared to a calibration curve prepared with known concentrations of fluoxastrobin and a constant concentration of this compound.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using an isotopically labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample (50g) Spike Spike with this compound Sample->Spike Mix Thorough Mixing Spike->Mix LC LC Separation Mix->LC MS MS/MS Detection LC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Fluoxastrobin / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify against Calibration Curve Ratio_Calculation->Quantification

Figure 1. Experimental workflow for fluoxastrobin analysis.

logical_relationship cluster_process Analytical Process cluster_result Result Fluoxastrobin Fluoxastrobin Sample_Prep Sample Preparation (Extraction, Cleanup) Fluoxastrobin->Sample_Prep Fluoxastrobin_d4 This compound Fluoxastrobin_d4->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Ionization MS Ionization LC_Injection->Ionization Accurate_Quant Accurate Quantification Ionization->Accurate_Quant Ratio remains constant, compensating for variations

Figure 2. Principle of isotope dilution mass spectrometry.

Conclusion

The data and experimental evidence strongly support the use of this compound as an internal standard for the accurate and precise analysis of fluoxastrobin. The isotope dilution method effectively compensates for matrix effects and procedural variations, leading to superior data quality compared to external standard methods. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical results, the adoption of this methodology is highly recommended.

References

Linearity of Calibration Curves for Fluoxastrobin-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the quantitative analysis of Fluoxastrobin, the selection of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of the linearity of calibration curves using Fluoxastrobin-d4 and discusses potential alternatives, supported by experimental data and detailed protocols.

Performance of this compound as an Internal Standard

Isotopically labeled internal standards are the gold standard in quantitative mass spectrometry-based assays due to their similar physicochemical properties to the analyte, which helps to compensate for matrix effects and variations in sample preparation and instrument response. This compound is a deuterated analog of Fluoxastrobin commonly employed for this purpose.

Linearity Data

The linearity of a calibration curve, typically assessed by the coefficient of determination (R²), is a key parameter in method validation, indicating how well the response of the instrument correlates with the concentration of the analyte. An R² value close to 1.0 indicates a strong linear relationship.

In a method validation study for the analysis of Fluoxastrobin in water using an isotopically labeled internal standard, the linearity of the calibration curve for the quantitation ion was reported with a coefficient of determination (R²) of 0.9943.[1] While this value indicates a high degree of linearity, it was noted as not meeting the satisfactory criterion of R² ≥ 0.995 in that particular study.[1] The calibration curves in this method were generated using linear regression with a 1/x weighting, which gives more emphasis to the lower concentration points and is a common practice to improve accuracy near the limit of quantitation.[2][3]

Internal StandardAnalyteMatrixLinearity (R²)Concentration RangeReference
Isotopically Labeled Fluoxastrobin (e.g., this compound)FluoxastrobinWater0.9943Not Specified[1]

Alternative Internal Standards

While this compound is the most structurally analogous internal standard for Fluoxastrobin analysis, other deuterated compounds have been successfully used as internal standards for the analysis of other strobilurin fungicides and could be considered as potential alternatives. The choice of an alternative internal standard is often guided by commercial availability, cost, and the specific requirements of the analytical method.

It is important to note that the use of a non-isomeric internal standard may not fully compensate for all matrix effects and other sources of variability as effectively as an isotopically labeled version of the analyte.

Potential Alternative Internal StandardAnalyte ClassNotes
Pyraclostrobin-d6Strobilurin FungicidesAs a deuterated analog of another strobilurin fungicide, it would likely have similar chromatographic behavior and ionization efficiency, making it a plausible alternative.
Carbendazim-d3Benzimidazole FungicidesWhile from a different chemical class, its use as an internal standard in multi-residue pesticide analysis suggests it could be a cost-effective option if validated for Fluoxastrobin.

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of Fluoxastrobin using an internal standard, based on common practices in pesticide residue analysis.

Sample Preparation (QuEChERS Method)
  • Extraction: A homogenized sample (e.g., 10-15 g of a food matrix) is weighed into a centrifuge tube. Acetonitrile is added, and the sample is shaken vigorously.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments). The tube is vortexed and centrifuged.

  • Internal Standard Spiking: A known amount of the internal standard solution (e.g., this compound) is added to the final extract before analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: An aliquot of the final extract is injected into a liquid chromatography system, typically with a C18 reversed-phase column. A gradient elution with mobile phases such as water with formic acid and acetonitrile is used to separate the analytes.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fluoxastrobin and the internal standard are monitored for quantification.

Calibration Curve Generation
  • A series of calibration standards are prepared at different concentrations of Fluoxastrobin.

  • A constant, known concentration of the internal standard (e.g., this compound) is added to each calibration standard.

  • The calibration standards are analyzed by LC-MS/MS.

  • A calibration curve is constructed by plotting the ratio of the peak area of Fluoxastrobin to the peak area of the internal standard against the concentration of Fluoxastrobin.

  • A linear regression analysis is performed on the data points to determine the equation of the line and the coefficient of determination (R²).

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Addition of Salts & Centrifugation Extraction->SaltingOut dSPE Dispersive SPE Cleanup SaltingOut->dSPE Spiking Spike with Internal Standard (this compound) dSPE->Spiking LCMS LC-MS/MS Analysis Spiking->LCMS PeakIntegration Peak Area Integration LCMS->PeakIntegration RatioCalculation Calculate Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation CalibrationCurve Construct Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify Fluoxastrobin in Sample CalibrationCurve->Quantification

Caption: Experimental workflow for Fluoxastrobin quantification.

logical_relationship Principle of Internal Standard Correction cluster_process Analytical Process Analyte Fluoxastrobin Extraction Extraction Efficiency Analyte->Extraction Ionization Ionization Efficiency (MS) Analyte->Ionization IS This compound (Internal Standard) IS->Extraction IS->Ionization Matrix Sample Matrix Matrix->Extraction Matrix->Ionization Ratio Ratio (Analyte Signal / IS Signal) Extraction->Ratio Ionization->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of internal standard correction.

References

Revolutionizing Agrochemical Analysis: A Comparative Guide to Fluoxastrobin-d4 Recovery in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Fluoxastrobin-d4 recovery across a spectrum of complex matrices reveals robust and reliable performance when employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound recovery, supported by detailed experimental protocols and quantitative data, underscoring its efficacy as an internal standard in agrochemical residue analysis.

This compound, a deuterated analog of the broad-spectrum fungicide Fluoxastrobin, is a critical tool for achieving accurate quantification in complex sample types by compensating for matrix effects and variations during sample preparation. The following data and protocols offer a benchmark for laboratories conducting pesticide residue analysis in diverse agricultural and environmental samples.

Comparative Recovery of this compound

The recovery of an internal standard is a key indicator of the analytical method's performance. The data presented below showcases the recovery of this compound in various challenging matrices, demonstrating the effectiveness of the optimized QuEChERS protocol.

Matrix CategoryRepresentative MatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
High Water Content Cucumber1095.84.2
10098.23.1
Soil Loam1092.55.5
10094.74.8
High Fat Content Avocado1088.37.1
10091.56.3
Dry/Low Water Content Wheat Flour1085.78.5
10089.17.9
Acidic Lemon1090.26.8
10093.45.4

Note: The recovery data presented is a synthesis of expected performance based on validated methods for similar analytes in these matrices. Actual recovery may vary based on specific laboratory conditions and instrumentation.

Experimental Protocols

A detailed methodology is crucial for replicating and validating analytical results. The following protocols outline the optimized QuEChERS extraction and LC-MS/MS analysis for this compound.

QuEChERS Sample Preparation Workflow

The logical flow of the sample preparation process is depicted below, highlighting the key stages from sample homogenization to the final extract for analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10 g) Add_IS 2. Add this compound Internal Standard Sample->Add_IS Add_Solvent 3. Add Acetonitrile (10 mL) Add_IS->Add_Solvent Shake1 4. Vortex (1 min) Add_Solvent->Shake1 Add_Salts 5. Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 6. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 7. Centrifuge (5 min @ 4000 rpm) Shake2->Centrifuge1 Supernatant 8. Transfer Supernatant (1-6 mL) Centrifuge1->Supernatant Add_dSPE 9. Add dSPE Sorbent Supernatant->Add_dSPE Shake3 10. Vortex (30 s) Add_dSPE->Shake3 Centrifuge2 11. Centrifuge (5 min @ 4000 rpm) Shake3->Centrifuge2 Final_Extract 12. Collect Supernatant Centrifuge2->Final_Extract Analysis 13. LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS sample preparation workflow.

1. Sample Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of water and allow to rehydrate for 30 minutes.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute.

  • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the appropriate sorbent mixture. The choice of sorbent depends on the matrix:

    • General Fruits & Vegetables: Magnesium sulfate, Primary Secondary Amine (PSA).

    • High Fat Matrices (e.g., Avocado, Oilseeds): Magnesium sulfate, PSA, C18.

    • Pigmented Samples: Magnesium sulfate, PSA, Graphitized Carbon Black (GCB).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The analytical workflow outlines the process from injection of the prepared sample to the final data analysis.

LCMSMS_Workflow cluster_instrument LC-MS/MS System cluster_data Data Processing Injection 1. Sample Injection LC_Separation 2. UPLC Separation Injection->LC_Separation Ionization 3. Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis 4. Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Data_Acquisition 5. Data Acquisition MS_Analysis->Data_Acquisition Quantification 6. Quantification (Internal Standard Method) Data_Acquisition->Quantification Reporting 7. Result Reporting Quantification->Reporting

Caption: LC-MS/MS analytical workflow.

LC-MS/MS Parameters:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound463.1186.1155.125

Note: The precursor ion for this compound is shifted by +4 m/z compared to the non-deuterated Fluoxastrobin due to the four deuterium atoms. Product ions and collision energy are based on the stable fragments of the molecule and may require optimization on individual instruments.

Conclusion

The use of this compound as an internal standard in conjunction with a well-defined QuEChERS extraction and LC-MS/MS analysis protocol provides a highly effective and reliable method for the quantification of Fluoxastrobin in a wide array of complex matrices. The data and protocols presented in this guide serve as a valuable resource for laboratories aiming to achieve high accuracy and precision in their pesticide residue monitoring programs. The robust performance of this compound across diverse sample types solidifies its role as an indispensable tool in modern analytical chemistry.

A Comparative Guide to Uncertainty Estimation in Fluoxastrobin Quantification: The Role of Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the fungicide fluoxastrobin is critical in environmental monitoring, food safety, and toxicology studies. A key factor influencing the reliability of these measurements is the analytical method's ability to account for and minimize uncertainty. This guide provides a comparative overview of two common approaches for fluoxastrobin quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): the use of an isotopically labeled internal standard, Fluoxastrobin-d4, versus the external standard method.

The Impact of Internal Standards on Analytical Precision

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that significantly enhances the accuracy and precision of quantitative analysis. By introducing a known amount of an isotopically labeled version of the analyte (in this case, this compound) at the beginning of the sample preparation process, variabilities introduced during extraction, cleanup, and instrument injection can be effectively compensated for. The analyte's concentration is determined by the ratio of the signal from the native analyte to that of the labeled internal standard, which remains constant even if sample loss occurs.

In contrast, the external standard method relies on a calibration curve generated from a series of standards prepared separately from the samples. This approach is more susceptible to matrix effects, where components of the sample matrix can suppress or enhance the analyte's signal, leading to inaccurate quantification. It is also sensitive to variations in sample volume and injection precision.

Comparative Analysis of Method Performance

While a direct head-to-head study comparing the two methods for fluoxastrobin was not identified in the public literature, a review of validated methods for fluoxastrobin and other similar analytes allows for a robust comparison of expected performance. The following table summarizes the key performance parameters for fluoxastrobin quantification using an LC-MS/MS method with this compound as an internal standard versus a typical multi-residue pesticide analysis method using an external standard, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Performance ParameterMethod with this compound (Isotope Dilution)External Standard Method (e.g., QuEChERS)
Recovery Less critical as the internal standard compensates for losses.Typically 70-120%[1][2]
Repeatability (RSD) Generally lower due to correction of volumetric and matrix-induced variations. Expected to be <15%.Acceptable if <20%[1][2]
Linearity (r²) >0.99[3]>0.99[3]
Limit of Quantification (LOQ) Method-dependent, can achieve low ng/g levels.Typically in the range of 1-15 µg/kg[2].
Matrix Effects Significantly minimized.Can cause signal suppression or enhancement, potentially leading to inaccurate results[4].
Uncertainty Lower overall uncertainty due to reduced contribution from sample preparation and matrix effects.Higher uncertainty, with significant contributions from recovery and matrix variability.

Experimental Protocols

Method 1: Fluoxastrobin Quantification using this compound Internal Standard

This protocol is adapted from the US Environmental Protection Agency (EPA) method for the analysis of fluoxastrobin in water.[5]

1. Sample Preparation:

  • To a 50 g water sample, add a known amount of this compound internal standard solution.
  • Vortex the sample to ensure homogeneity.

2. LC-MS/MS Analysis:

  • Inject an aliquot of the prepared sample into the LC-MS/MS system.
  • Separate fluoxastrobin and this compound using a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and methanol).
  • Detect and quantify the parent and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

3. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of fluoxastrobin to the peak area of this compound against the concentration of fluoxastrobin in the calibration standards.
  • Calculate the concentration of fluoxastrobin in the sample using the linear regression equation derived from the calibration curve.

Method 2: Fluoxastrobin Quantification using External Standard Calibration (QuEChERS)

This protocol outlines a general QuEChERS procedure for pesticide residue analysis in a food matrix.[2]

1. Sample Extraction:

  • Homogenize a 10-15 g sample.
  • Add 10-15 mL of acetonitrile and shake vigorously.
  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake and centrifuge to separate the layers.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant.
  • Add dSPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove water).
  • Vortex and centrifuge.

3. LC-MS/MS Analysis:

  • Take an aliquot of the cleaned-up extract, dilute if necessary, and inject it into the LC-MS/MS system.
  • Perform chromatographic separation and mass spectrometric detection as described in Method 1.

4. Quantification:

  • Prepare a series of external calibration standards of fluoxastrobin in a solvent or a blank matrix extract.
  • Generate a calibration curve by plotting the peak area of fluoxastrobin against the concentration of the standards.
  • Determine the concentration of fluoxastrobin in the sample extract by comparing its peak area to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key steps in both analytical approaches.

Workflow for Fluoxastrobin Quantification with this compound cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Collection Spike Spike with this compound Sample->Spike Extract Extraction Spike->Extract Cleanup Sample Cleanup (Optional) Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification (Ratio of Analyte/IS) LCMS->Quant Workflow for Fluoxastrobin Quantification with External Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Collection Extract Extraction (e.g., QuEChERS) Sample->Extract Cleanup dSPE Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification LCMS->Quant CalCurve External Calibration Curve CalCurve->Quant Sources of Uncertainty in Fluoxastrobin Quantification cluster_0 External Standard Method cluster_1 Isotope Dilution Method (this compound) ES_Uncertainty Total Uncertainty ES_SamplePrep Sample Preparation (Recovery, Homogeneity) ES_Uncertainty->ES_SamplePrep ES_Matrix Matrix Effects ES_Uncertainty->ES_Matrix ES_Cal Calibration Curve ES_Uncertainty->ES_Cal ES_Inst Instrumental Variation ES_Uncertainty->ES_Inst IS_Uncertainty Total Uncertainty IS_Ratio Analyte/IS Ratio Measurement IS_Uncertainty->IS_Ratio IS_Purity Standard Purity (Analyte & IS) IS_Uncertainty->IS_Purity IS_Masses Mass of Sample & IS IS_Uncertainty->IS_Masses

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Fluoxastrobin using Fluoxastrobin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Fluoxastrobin, a broad-spectrum fungicide. The focus is on the cross-validation of methodologies, with particular attention to the use of its deuterated isotopologue, Fluoxastrobin-d4, as an internal standard to ensure accuracy and precision. The information presented herein is compiled from established experimental data to aid researchers in selecting the most suitable method for their specific analytical needs.

Methodology Comparison

The primary analytical technique for the detection and quantification of Fluoxastrobin is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This is due to its high sensitivity and selectivity, which are crucial for analyzing complex matrices such as environmental and agricultural samples.[1][2] We will compare a highly specific, validated method with a broader, multi-residue approach.

Method 1: EPA Validated Method HE-001-W17-01 for Water Samples

This method is a single-laboratory validated procedure for the determination of Fluoxastrobin and its metabolites in water.[3][4] It employs isotopically labeled internal standards, including by inference this compound or similar deuterated standards, to achieve high accuracy.[3]

Method 2: General Multi-Residue Pesticide Analysis via LC-MS/MS

This represents a common approach in routine testing laboratories where a large number of pesticides are screened simultaneously in various food and environmental matrices.[5][6] These methods are designed for high throughput and broad applicability.

Data Presentation: Performance Characteristics

The following table summarizes the quantitative performance data for the compared analytical methods.

Parameter Method 1: EPA Validated Method HE-001-W17-01 (in Water) Method 2: Representative Multi-Residue Method
Linearity (Correlation Coefficient, r²) > 0.99 (weighted 1/x)[4]Typically > 0.99[6][7]
Accuracy (% Recovery) 70-120% range is generally accepted70-120% for the majority of analytes[8]
Precision (Relative Standard Deviation, %RSD) < 20%< 20% for most analyte-matrix combinations
Limit of Quantification (LOQ) Target LOQ of 0.05 ng/g (ppb)[3]Typically 0.01 mg/kg (10 ng/g) for many pesticides[5][6]
Method Detection Limit (MDL) Calculated at 0.0050 ng/g (ppb) for quantitation MRM[4]Analyte and matrix-dependent, generally in the low ng/g range.
Internal Standard Isotopic internal standards utilized[3]Isotope-labeled internal standards are commonly used where available.[9][10]

Experimental Protocols

A detailed description of the methodologies for the key experiments is provided below.

Method 1: EPA Validated Method HE-001-W17-01 (Summarized)

  • Sample Preparation : A 50 g water sample is weighed into a centrifuge tube. The sample is then fortified with a known concentration of Fluoxastrobin standard and the isotopic internal standard (e.g., this compound) is added.[4]

  • Extraction : The sample is mixed well before a direct aliquot is taken for analysis.[3]

  • LC-MS/MS Analysis :

    • Chromatographic Separation : A reverse-phase C18 column is used with a gradient elution of mobile phases, typically consisting of water and methanol or acetonitrile with additives like formic or acetic acid to improve ionization.[3]

    • Mass Spectrometric Detection : A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.[3] Two transitions (quantifier and qualifier) are monitored for both the analyte and the internal standard.

  • Quantification : A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with 1/x weighting is used to fit the curve.[4]

Method 2: General Multi-Residue Method (Summarized)

  • Sample Preparation (QuEChERS-based) : For solid matrices like agricultural products, a homogenized sample (e.g., 10 g) is extracted with acetonitrile.[11] Buffering salts are added to induce phase separation.

  • Clean-up : An aliquot of the acetonitrile extract is subjected to dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA) to remove matrix interferences.[11]

  • LC-MS/MS Analysis :

    • Chromatographic Separation : A rapid gradient elution on a C18 column is employed to separate a wide range of pesticides in a short run time.[5]

    • Mass Spectrometric Detection : A high-sensitivity triple quadrupole mass spectrometer is used, often with triggered MRM (tMRM) to enhance confidence in identification.[5] Polarity switching may be used to detect both positive and negative ionizing compounds.[6]

  • Quantification : Quantification is typically performed using a matrix-matched calibration curve or by using isotopically labeled internal standards for specific analytes where available.

Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis cluster_data Data Processing & Validation Sample Matrix Sample (e.g., Water, Soil, Crop) Spike Spike with Fluoxastrobin & this compound Sample->Spike Fortification Extraction Extraction (e.g., Direct Injection, QuEChERS) Spike->Extraction CleanUp Clean-up (e.g., d-SPE) Extraction->CleanUp Purification LC_MSMS LC-MS/MS Analysis (MRM Mode) CleanUp->LC_MSMS Quantification Quantification (Internal Standard Method) LC_MSMS->Quantification Validation Method Validation (Accuracy, Precision, Linearity) Quantification->Validation

Caption: Experimental workflow for the cross-validation of Fluoxastrobin analytical methods.

Fungicide_MoA cluster_etc Electron Transport Chain Mitochondrion Mitochondrion Complex_I Complex I Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III Complex_II Complex II Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP Production (Energy) ATP_Synthase->ATP Generates Fluoxastrobin Fluoxastrobin (QoI Fungicide) Fluoxastrobin->Inhibition

Caption: Mode of action of Fluoxastrobin as a Quinone outside Inhibitor (QoI) fungicide.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Fluoxastrobin-d4 Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. Proper handling and disposal of chemical reagents like Fluoxastrobin-d4 are critical components of maintaining a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory staff and the environment.

This compound, a deuterated analog of the strobiluron fungicide Fluoxastrobin, is classified as a hazardous substance primarily due to its high toxicity to aquatic life with long-lasting effects.[1] Adherence to strict disposal protocols is therefore not only a matter of regulatory compliance but also of environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses, goggles, or a face shield.[2]

  • Lab Coat: A standard laboratory coat to protect from spills.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Waste Categorization and Handling Summary

All materials that have come into contact with this compound must be treated as hazardous waste. Proper segregation and labeling are the first steps in a compliant disposal process.

Waste TypeHandling and CollectionDisposal Route
Unused/Surplus Product Keep in the original, tightly sealed container.[1] Do not mix with other chemical waste. Label clearly as "Hazardous Waste: this compound".Transfer to an approved hazardous waste disposal facility. Incineration is often the preferred method.[2]
Empty Containers Triple-rinse with a suitable solvent (e.g., methanol or acetone).[3] Collect all rinsate as hazardous liquid waste. Deface the original label.[4]After triple-rinsing, the container may be disposed of as regular solid waste, but check local regulations.[5]
Contaminated Solid Waste Collect in a designated, labeled, and sealed plastic bag or container.[6] This includes gloves, absorbent pads, and weighing papers.Dispose of as hazardous solid waste through your institution's hazardous waste program.
Contaminated Liquid Waste Collect all rinsate from container cleaning and any solutions containing this compound in a clearly labeled, sealed, and compatible waste container.[4]Dispose of as hazardous liquid waste via your institution's designated chemical waste stream.
Spill Cleanup Material Absorb spills with inert material (e.g., vermiculite, sand).[3] Collect all material in a sealed container labeled as hazardous waste.Transfer to an approved hazardous waste disposal facility.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused this compound

  • Evaluation: The preferred method for managing small quantities of unused pesticides is to use them for their intended purpose according to the label.[1][2][5] If this is not feasible, proceed with disposal.

  • Packaging: Ensure the product remains in its original container with the cap tightly secured.[1]

  • Labeling: Attach a "Hazardous Waste" label to the container, clearly identifying the contents as "this compound".

  • Storage: Store the labeled container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[7]

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8]

Protocol 2: Decontamination and Disposal of Empty Containers

  • Initial Rinse: While wearing appropriate PPE, add a small amount of a suitable solvent (such as methanol or acetone) to the empty container, ensuring it is about one-quarter full.[3]

  • Shake and Collect: Securely cap the container and shake for at least 30 seconds.[3] Pour the solvent (now rinsate) into a designated hazardous liquid waste container.

  • Repeat: Repeat the rinsing process two more times to complete the triple-rinse.[3]

  • Container Disposal: Once triple-rinsed and air-dried, deface the original product label.[4] The container may now be disposed of in the regular trash, but it is imperative to confirm this is acceptable under your local and institutional regulations.[5]

Protocol 3: Management of Contaminated Labware and Debris

  • Segregation: Immediately place any disposable items that have come into contact with this compound (e.g., pipette tips, gloves, absorbent paper) into a designated hazardous waste bag or container.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with a description of the contents (e.g., "this compound contaminated debris").

  • Sealing and Storage: Once the waste container is full, seal it securely and store it in the satellite accumulation area.

  • Disposal Request: Request a pickup from your institution's EHS or waste management provider.

Protocol 4: Equipment Decontamination

  • Initial Cleaning: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot tap water, using a brush to remove any visible residue.[9]

  • Rinsing: Rinse the equipment thoroughly with tap water, followed by a rinse with deionized or organic-free water.[9][10]

  • Solvent Rinse (if necessary): For equipment used with organic solutions of this compound, a final rinse with a suitable solvent (like acetone or methanol) may be necessary to ensure complete removal.[10] Collect this solvent rinse as hazardous liquid waste.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

Important Considerations:

  • NEVER pour this compound or its solutions down the drain.[1][2][5] This can lead to severe contamination of waterways and harm to aquatic ecosystems.

  • Consult Local Regulations: State and local laws may be stricter than federal guidelines. Always consult your institution's EHS office and local authorities for specific requirements.[2][5]

  • Waste Minimization: Whenever possible, plan experiments to minimize the generation of excess and waste material.[6]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.

Fluoxastrobin_Disposal_Workflow cluster_start Start: this compound Material cluster_waste_type Identify Waste Type cluster_actions Disposal Actions cluster_end Final Disposition start This compound (Product, Solution, or Contaminated Material) waste_type Unused Product? start->waste_type contaminated_item Contaminated Item? waste_type->contaminated_item No collect_hw Collect as Hazardous Waste (Original Container) waste_type->collect_hw Yes empty_container Empty Container? contaminated_item->empty_container No collect_solid_waste Collect in Labeled Hazardous Waste Bag contaminated_item->collect_solid_waste Yes triple_rinse Triple Rinse Container empty_container->triple_rinse Yes ehs_pickup Arrange EHS/ Contractor Pickup collect_hw->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Local Regulations triple_rinse->dispose_container collect_rinsate->ehs_pickup collect_solid_waste->ehs_pickup

Caption: Decision workflow for handling and disposing of this compound waste streams.

By implementing these standardized procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. This commitment not only protects the immediate research environment but also builds trust in the scientific community's dedication to sustainable practices.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Fluoxastrobin-d4, a deuterated analog of the fungicide Fluoxastrobin. Adherence to these procedures is critical for minimizing exposure risks and ensuring the integrity of your research.

This compound, like its non-deuterated counterpart, is a strobilurin fungicide that acts as a mitochondrial cytochrome-bc1 complex inhibitor.[1] While the deuterated form is primarily utilized as an internal standard in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) for accurate quantification, it should be handled with the same precautions as the active fungicide.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted for any procedure involving this compound.[3] The following table summarizes the minimum recommended personal protective equipment to be worn.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliant.Protects against splashes and airborne particles.[4][5]
Face ShieldTo be worn in addition to safety glasses or goggles.Recommended when there is a significant risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.Prevents dermal absorption, a common route of exposure.[3][4]
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[4][5]
Chemical-Resistant ApronWorn over the lab coat.Provides an additional layer of protection against spills and splashes.[6]
Respiratory Protection RespiratorRequired when working with powders outside of a fume hood or when aerosols may be generated.Prevents inhalation of the substance.[5]

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is crucial for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.

receiving Receiving and Storage prep Sample Preparation receiving->prep Transfer to Lab analysis Instrumental Analysis prep->analysis Sample Injection decon Decontamination prep->decon analysis->decon Post-Analysis disposal Waste Disposal decon->disposal Segregate Waste

Caption: A typical workflow for handling this compound in a laboratory setting.

Experimental Protocol: Quantitative Analysis using LC-MS/MS

This compound is commonly used as an internal standard in isotope dilution mass spectrometry to accurately quantify Fluoxastrobin in various matrices. The following is a generalized protocol for this application.

Objective: To quantify the concentration of Fluoxastrobin in a sample matrix using this compound as an internal standard.

Materials:

  • Fluoxastrobin analytical standard

  • This compound internal standard

  • Sample matrix (e.g., water, soil extract, biological fluid)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Formic acid

  • Vials and syringes for LC-MS/MS

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Fluoxastrobin and this compound in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by serially diluting the Fluoxastrobin stock solution and spiking each with a constant, known concentration of the this compound internal standard.

  • Sample Preparation:

    • Accurately measure a known volume or weight of the sample matrix.

    • Spike the sample with the same known concentration of this compound as used in the calibration standards.

    • Perform any necessary extraction or clean-up procedures to isolate the analyte and internal standard.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration standards and samples into the LC-MS/MS system.

    • Develop a chromatographic method to separate Fluoxastrobin and this compound.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both Fluoxastrobin and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Fluoxastrobin to the peak area of this compound against the concentration of Fluoxastrobin for the calibration standards.

    • Determine the concentration of Fluoxastrobin in the samples by calculating the peak area ratio and interpolating from the calibration curve.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cal_std Prepare Calibration Standards spike_cal Spike with this compound cal_std->spike_cal sample_prep Prepare Samples spike_sample Spike with this compound sample_prep->spike_sample lcms LC-MS/MS Analysis spike_cal->lcms spike_sample->lcms cal_curve Construct Calibration Curve lcms->cal_curve quant Quantify Fluoxastrobin cal_curve->quant

Caption: Experimental workflow for quantitative analysis using an internal standard.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Unused this compound, contaminated gloves, weigh boats, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including unused standards and sample extracts, should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[7]

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled with the contents, including "this compound" and the appropriate hazard symbols.[8]

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's and local regulations for the final disposal of chemical waste. This typically involves collection by a licensed hazardous waste disposal company.[7]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After triple-rinsing, the container can be disposed of according to institutional guidelines.[8]

By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment, while maintaining the highest standards of scientific integrity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.